Diammonium ethyl phosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
24856-79-9 |
|---|---|
Molecular Formula |
C2H13N2O4P |
Molecular Weight |
160.11 g/mol |
IUPAC Name |
azane;ethyl dihydrogen phosphate |
InChI |
InChI=1S/C2H7O4P.2H3N/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);2*1H3 |
InChI Key |
XRVFPYDPBSDLAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)O.N.N |
Related CAS |
1623-14-9 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Diammonium Ethyl Phosphate (CAS 24856-79-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available physical and structural information for the chemical compound with CAS number 24856-79-9, identified as diammonium ethyl phosphate. It is important to note that publicly available data on this specific compound is limited. Much of the detailed experimental data found in broader searches pertains to the more common inorganic fertilizer, diammonium phosphate (DAP) (CAS 7783-28-0), and care should be taken not to confuse the two.
This compound is the di-ammonium salt of monoethyl phosphate. Its chemical structure consists of an ethyl phosphate anion and two ammonium cations.
Chemical Structure
The structure of this compound is characterized by the ionic association of two ammonium ions (NH₄⁺) with one ethyl phosphate ion (CH₃CH₂OPO₃²⁻).
Molecular Formula: C₂H₁₃N₂O₄P[1]
SMILES: CCOP(=O)([O-])[O-].[NH4+].[NH4+]
InChI: InChI=1S/C2H7O4P.2H3N/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);2*1H3[1]
Physical and Chemical Properties
Quantitative data for the physical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the computed data available. For context, some experimental properties of the related but distinct compound, diammonium phosphate (DAP), are also provided in a separate table.
Table 1: Computed Physical and Chemical Properties of this compound (CAS 24856-79-9)
| Property | Value | Source |
| Molecular Weight | 160.11 g/mol | PubChem[1] |
| IUPAC Name | azane;ethyl dihydrogen phosphate | PubChem[1] |
| Topo. Polar Surface Area | 83.7 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Table 2: Experimental Physical Properties of Diammonium Phosphate (DAP) (CAS 7783-28-0) for Reference
| Property | Value | Source |
| Melting Point | 155 °C (decomposes) | ChemBK, Chemsrc[2] |
| Solubility in Water | 588 g/L (at 20 °C) | Mosaic Crop Nutrition[3] |
| pH of Solution | 7.5 - 8.0 | Mosaic Crop Nutrition, Wikipedia[3][4] |
| Density | 1.619 g/cm³ | U.S. EPA[5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature. However, standard analytical methods for determining the physicochemical properties of organic salts would be applicable. These would include:
-
Melting Point Determination: Using a standard melting point apparatus (e.g., capillary method).
-
Solubility Studies: Gravimetric analysis of saturated solutions in various solvents at controlled temperatures.
-
pH Measurement: Potentiometric measurement of an aqueous solution of known concentration.
-
Structural Elucidation: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry.
A method for the synthesis of diammonium phosphate involves the neutralization reaction of phosphoric acid with ammonia.[6][7] A similar principle would apply to the synthesis of this compound, likely through the reaction of monoethyl phosphoric acid with ammonia. Purification can be achieved through recrystallization.[8]
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding any signaling pathways or specific biological activities associated with this compound. This is consistent with the nature of the compound as a simple organic salt, which is not typically investigated for bioactivity in the same manner as complex pharmaceutical molecules. Therefore, a diagram for signaling pathways cannot be generated.
Logical Relationship: Component Parts
The following diagram illustrates the simple ionic composition of this compound.
Caption: Ionic components of this compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
References
- 1. This compound | C2H13N2O4P | CID 90632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diammonium phosphate | CAS#:7783-28-0 | Chemsrc [chemsrc.com]
- 3. cropnutrition.com [cropnutrition.com]
- 4. Diammonium phosphate - Wikipedia [en.wikipedia.org]
- 5. Table 1, Identity, Molecular Weight, and Physicochemical Properties of Ammonium Phosphate Saltsa, b - Provisional Peer-Reviewed Toxicity Values for Ammonium Salts of Inorganic Phosphates: Monoammonium Phosphate (MAP) (CASRN 7722-76-1) Diammonium Phosphate (DAP) (CASRN 7783-28-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN101723340A - Preparation method of diammonium phosphate - Google Patents [patents.google.com]
- 7. Experimental Study of the Purification of an Industrial Fertilizer (Mono-Ammonium Phosphate) toLarger Scale Using an Experimental Design [article.sapub.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Thermal Degradation of Diammonium Ethyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium ethyl phosphate is a compound of interest due to its structural relationship to both biologically relevant phosphate esters and ammonium phosphate-based flame retardants. Understanding its thermal decomposition mechanism is crucial for applications ranging from the development of novel prodrugs that release active substances upon heating to the design of advanced intumescent flame-retardant systems. This technical guide provides a comprehensive overview of the proposed thermal decomposition pathway of this compound, supported by generalized experimental protocols and data presentation to aid in further research and application development.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound is hypothesized to occur in a multi-step process, drawing parallels from the known thermal behavior of diammonium phosphate (DAP) and various organophosphate esters. The degradation is expected to initiate with the loss of ammonia, followed by the cleavage of the ethyl group, and culminating in the formation of a polyphosphoric acid residue.
The proposed primary stages of decomposition are as follows:
-
Initial Ammonia Loss: Upon initial heating, this compound is expected to lose one molecule of ammonia to form monoammonium ethyl phosphate. This is analogous to the first decomposition step of diammonium phosphate.
-
Secondary Decomposition: Further heating likely leads to two competing pathways:
-
Loss of a second ammonia molecule: This would result in the formation of ethyl phosphoric acid.
-
Elimination of ethylene: Cleavage of the C-O bond in the ethyl group would lead to the formation of monoammonium phosphate and the release of ethylene gas. This pathway is common for alkyl phosphate esters.
-
-
Condensation and Polymerization: At higher temperatures, the resulting phosphoric acid and/or monoammonium phosphate intermediates are expected to undergo condensation reactions, eliminating water and forming pyrophosphates and ultimately a stable polyphosphoric acid char residue.
The following diagram illustrates the proposed thermal decomposition pathway:
Caption: Proposed thermal decomposition pathway of this compound.
Quantitative Data Summary
Due to the limited availability of experimental data specifically for this compound, the following table presents representative, hypothetical data that could be expected from a thermogravimetric analysis (TGA) experiment. This serves as a template for researchers to compare their findings.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species (Hypothesized) |
| Stage 1 | 100 - 180 | ~10% | Ammonia (NH₃) |
| Stage 2 | 180 - 300 | ~27% | Ammonia (NH₃), Ethylene (C₂H₄) |
| Stage 3 | 300 - 600 | ~10% | Water (H₂O) |
| Residue | > 600 | ~53% | Polyphosphoric acid |
Experimental Protocols
To investigate the thermal decomposition mechanism of this compound, a combination of analytical techniques is recommended. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature and mass loss profile of the decomposition.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify the thermal transitions (e.g., melting, decomposition) and measure the enthalpy changes associated with them.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from room temperature to a temperature above its final decomposition point (determined by TGA) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.
-
Evolved Gas Analysis (EGA) using TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)
-
Objective: To identify the gaseous products evolved during each stage of decomposition.
-
Instrumentation: A TGA instrument coupled to an FTIR spectrometer or a mass spectrometer via a heated transfer line.
-
Procedure:
-
Perform a TGA experiment as described above.
-
The evolved gases from the TGA furnace are continuously transferred to the FTIR gas cell or the MS ion source through the heated transfer line (typically maintained at 200-250 °C to prevent condensation).
-
For TGA-FTIR, acquire FTIR spectra of the evolved gases at regular time or temperature intervals.
-
For TGA-MS, acquire mass spectra of the evolved gases continuously.
-
Correlate the evolution of specific gases (identified by their characteristic IR absorption bands or mass-to-charge ratios) with the mass loss steps observed in the TGA data.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To separate and identify the volatile and semi-volatile organic compounds produced during pyrolysis.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.
-
Procedure:
-
Place a small amount (0.1-1 mg) of this compound into a pyrolysis sample cup.
-
Insert the sample into the pyrolyzer, which is interfaced with the GC injector.
-
Rapidly heat the sample to a specific pyrolysis temperature (e.g., 300 °C, 500 °C) for a short duration (e.g., 10-30 seconds).
-
The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).
-
Separate the components of the pyrolysate using an appropriate GC temperature program.
-
Identify the separated components using the mass spectrometer based on their mass spectra and comparison with spectral libraries.
-
Experimental Workflow Visualization
The logical flow of a comprehensive investigation into the thermal decomposition of this compound can be visualized as follows:
Caption: A typical experimental workflow for investigating thermal decomposition.
Spectroscopic Characterization of Diammonium Ethyl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for diammonium ethyl phosphate, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectra for this specific salt, this guide presents representative spectroscopic data derived from analogous compounds, namely ethyl phosphates and ammonium salts. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound and related molecules.
Expected Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data for this compound. These values are based on characteristic chemical shifts and vibrational frequencies of the ethyl phosphate and ammonium functional groups.
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts (δ) in ppm.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7 Hz (³JHH) |
| CH₂ (Ethyl) | 3.9 - 4.2 | Quartet of doublets | ~7 Hz (³JHH), ~7-9 Hz (³JHP) | |
| NH₄⁺ | 7.0 - 7.5 | Singlet (broad) | - | |
| ¹³C | CH₃ (Ethyl) | 15 - 17 | Singlet | - |
| CH₂ (Ethyl) | 62 - 65 | Doublet | ~5-7 Hz (²JCP) | |
| ³¹P | Phosphate | -2 to +2 | Multiplet | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR and 85% H₃PO₄ for ³¹P NMR. Solvent effects can cause variations in chemical shifts.
Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹).
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | NH₄⁺ | 3300 - 3030 | 3150 - 3040 | Strong (IR), Medium (Raman) |
| C-H Stretch | Ethyl (CH₃, CH₂) | 2985 - 2880 | 2985 - 2880 | Medium-Strong |
| N-H Bend | NH₄⁺ | ~1400 | ~1700, ~1400 | Strong (IR), Weak (Raman) |
| P=O Stretch | Phosphate | 1250 - 1200 | 1250 - 1200 | Strong |
| P-O-C Stretch | Phosphate | 1050 - 950 | 1050 - 950 | Strong |
| O-P-O Bend | Phosphate | 600 - 400 | 600 - 400 | Medium |
Experimental Protocols
Detailed methodologies for obtaining high-quality spectroscopic data are crucial for accurate compound characterization. The following are standard protocols for NMR, FT-IR, and Raman spectroscopy applicable to solid powder samples like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H, ¹³C, and ³¹P NMR spectra of a solid sample that is soluble in a deuterated solvent.
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C and ³¹P NMR.[1]
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial before transferring it to a 5 mm NMR tube.[1] The final sample volume should be approximately 0.6-0.7 mL.[1]
-
For quantitative measurements, an internal standard can be added. For referencing, tetramethylsilane (TMS) is commonly used for ¹H and ¹³C NMR, while 85% phosphoric acid is used as an external reference for ³¹P NMR.[2]
-
-
Instrument Parameters (General):
-
¹H NMR:
-
Pulse Sequence: A standard 1D proton pulse sequence with water suppression (if using D₂O) is typically used.[3]
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A standard 1D carbon pulse sequence with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
³¹P NMR:
-
Pulse Sequence: A standard 1D phosphorus pulse sequence, often with proton decoupling to simplify the spectrum.[2]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-512.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the reference signal.
-
Integrate the signals for quantitative analysis.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the KBr pellet method is a common and effective technique for obtaining high-quality FT-IR spectra.[4][5]
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
-
In an agate mortar and pestle, grind 1-2 mg of the this compound sample.[4]
-
Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.[4]
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]
-
-
Instrument Parameters:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Collect the sample spectrum.
-
Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the characteristic absorption bands.
-
2.3 Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides complementary information to IR spectroscopy. It is particularly well-suited for crystalline powder samples.
-
Sample Preparation:
-
Place a small amount of the crystalline this compound powder on a microscope slide or in a glass vial.[6]
-
No further sample preparation is typically required, which is a significant advantage of this technique.
-
-
Instrument Parameters:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the sample. Common laser excitation wavelengths include 532 nm, 633 nm, or 785 nm.
-
Acquire the Raman spectrum.
-
Typical parameters include a spectral range of 3500-200 cm⁻¹, a laser power of 10-100 mW (sample dependent to avoid degradation), and an acquisition time of 10-60 seconds with multiple accumulations.
-
-
Data Processing:
-
Perform a baseline correction to remove any fluorescence background.
-
Identify and label the characteristic Raman scattering peaks.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound, from initial sample receipt to final data interpretation and reporting.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
Quantum Chemical Calculations of Diammonium Ethyl Phosphate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphates are a broad class of compounds with significant biological activity, ranging from pesticides to nerve agents and pharmaceuticals.[1][2] Understanding their molecular properties is crucial for the development of novel drugs and for assessing their toxicological profiles. Quantum chemical calculations offer a powerful in silico approach to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules. This guide provides a comprehensive overview of a theoretical study on diammonium ethyl phosphate, a representative organophosphate, using density functional theory (DFT). While specific experimental data for this exact compound is limited, this paper outlines the established computational methodologies and presents expected findings based on studies of similar molecules.[3][4][5] This work serves as a methodological blueprint for the quantum chemical analysis of related compounds in drug discovery and development.
Introduction
Organophosphorus compounds are of immense interest due to their diverse applications and biological activities.[2] Their mechanism of action often involves the phosphorylation of serine residues in enzymes like acetylcholinesterase, leading to neurotoxicity.[1] A detailed understanding of their molecular structure, electronic properties, and reactivity is paramount for designing new therapeutic agents and for predicting their metabolic fate.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a valuable tool for investigating the properties of organophosphates at the atomic level.[6][7][8] These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.
This whitepaper presents a hypothetical, yet methodologically rigorous, quantum chemical study of this compound. The methodologies described are based on established computational protocols for similar organophosphate compounds.[3][4][5]
Computational Methodology
The quantum chemical calculations outlined herein are based on Density Functional Theory (DFT), a widely used and reliable method for studying organophosphorus compounds.[7][9]
Software
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
Molecular Geometry Optimization
The initial 3D structure of this compound would be built using a molecular modeling program. The geometry of the molecule would then be optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a common and effective choice for such calculations on organophosphates.[3][7] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, including polarization and diffuse functions.[9] The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are zero. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies).
Vibrational Analysis
The vibrational frequencies of the optimized structure would be calculated at the same level of theory (B3LYP/6-311++G(d,p)). The calculated infrared (IR) and Raman spectra can be compared with experimental data, if available, to validate the computational model.[10][11] The analysis of vibrational modes provides insights into the bonding and functional groups present in the molecule.
Electronic Properties
Key electronic properties would be calculated from the optimized geometry. These include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, ionization potential, and electron affinity. These parameters are crucial for understanding the molecule's reactivity, electronic transitions, and charge transfer properties.
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound. These values are illustrative and based on typical results for similar organophosphate molecules.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | P=O | ~1.48 Å |
| P-O(ethyl) | ~1.60 Å | |
| P-O(-) | ~1.52 Å | |
| C-C | ~1.53 Å | |
| C-O | ~1.45 Å | |
| Bond Angle | O=P-O(ethyl) | ~115° |
| O=P-O(-) | ~118° | |
| P-O-C | ~120° | |
| Dihedral Angle | C-O-P=O | ~180° |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| P=O stretch | Phosphate | ~1250 - 1300 |
| P-O-C stretch | Phosphate ester | ~1030 - 1050 |
| C-C stretch | Ethyl group | ~900 - 950 |
| N-H stretch | Ammonium | ~3200 - 3400 |
| C-H stretch | Ethyl group | ~2900 - 3000 |
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -7.0 |
| LUMO Energy | ~ 1.5 |
| HOMO-LUMO Gap | ~ 8.5 |
| Ionization Potential | ~ 7.0 |
| Electron Affinity | ~ -1.5 |
Computational Workflow
The logical flow of the quantum chemical analysis can be visualized as follows:
Discussion and Applications
The predicted geometrical parameters in Table 1 provide a precise 3D structure of this compound, which is the foundation for understanding its interactions with biological targets. The calculated vibrational frequencies in Table 2 can aid in the interpretation of experimental spectroscopic data and serve as a fingerprint for identifying the compound.
The electronic properties presented in Table 3 are particularly insightful for drug development. The HOMO-LUMO energy gap is a key indicator of a molecule's stability; a large gap suggests high stability and low reactivity. The energies of the HOMO and LUMO orbitals themselves indicate the molecule's electron-donating and accepting capabilities, respectively. This information is critical for predicting how the molecule will interact with biological macromolecules, such as enzymes and receptors. For instance, understanding the sites of potential nucleophilic or electrophilic attack can guide the design of more potent and selective inhibitors.
Conclusion
This technical guide has outlined a comprehensive computational approach for the quantum chemical analysis of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecular structure, vibrational properties, and electronic characteristics of this and related organophosphate compounds. The hypothetical data and workflow presented here serve as a robust framework for researchers in drug discovery and development to apply these powerful in silico techniques. The predictive power of quantum chemical calculations can significantly accelerate the design and optimization of new therapeutic agents by providing a rational basis for understanding their chemical behavior at the molecular level.
References
- 1. Computational interaction analysis of organophosphorus pesticides with different metabolic proteins in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphate - Wikipedia [en.wikipedia.org]
- 3. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A DFT study on proton transfers in hydrolysis reactions of phosphate dianion and sulfate monoanion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Correlations between the structure and the vibrational spectrum of the phosphate group. Implications for the analysis of an important functional group in phosphoproteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 11. Vibrational Properties of the Phosphate Group Investigated by Molecular Dynamics and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Diammonium Ethyl Phosphate: A Technical Guide to Laboratory Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of diammonium ethyl phosphate in a laboratory setting. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. This document outlines the known hazards, exposure controls, and emergency procedures to ensure the safety of all personnel. Adherence to the protocols and recommendations within this guide is critical for minimizing risk and maintaining a safe research environment.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is essential for understanding the substance's behavior and potential hazards.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₁₃N₂O₄P | PubChem[1] |
| Molecular Weight | 160.11 g/mol | PubChem[1] |
| CAS Number | 24856-79-9 | PubChem[1] |
| Appearance | Data not available | |
| Odor | Data not available | |
| pH | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that causes severe skin burns and eye damage.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 1B |
| Danger | H314: Causes severe skin burns and eye damage | PubChem[1] |
Toxicological Data
Limited specific toxicological data for this compound is publicly available. The primary toxicological concern is its corrosive nature. Due to the lack of specific LD50 or LC50 data, it is imperative to handle this compound with the utmost care, assuming high toxicity upon ingestion, inhalation, or dermal contact.
Table 3: Summary of Toxicological Information
| Endpoint | Result | Species | Method | Source |
| Acute Oral Toxicity | Data not available | |||
| Acute Dermal Toxicity | Data not available | |||
| Acute Inhalation Toxicity | Data not available | |||
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B) | GHS Classification | PubChem[1] | |
| Serious Eye Damage/Irritation | Causes severe eye damage | GHS Classification | PubChem[1] |
Experimental Protocols
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 431)
This protocol provides a framework for assessing the skin corrosion potential of a chemical like this compound without the use of live animals. The test utilizes a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[2][3][4][5][6]
Objective: To determine the potential of a test chemical to cause skin corrosion.
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive chemicals are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers. The cell viability is measured after specific exposure times to determine the corrosive potential.[4][6]
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EPISKIN™)
-
Assay medium
-
Test chemical (this compound)
-
Positive control (e.g., 8N KOH)
-
Negative control (e.g., sterile distilled water or PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or other suitable solvent
-
Multi-well plates
-
Incubator (37°C, 5% CO₂)
-
Spectrophotometer
Procedure:
-
Pre-incubation: Upon receipt, RhE tissues are pre-incubated in assay medium for a specified period according to the manufacturer's instructions.
-
Chemical Application: A defined amount of the test chemical, positive control, or negative control is applied topically to the surface of the RhE tissue.
-
Exposure: The tissues are exposed to the test chemical for defined time points (e.g., 3 minutes and 1 hour).
-
Rinsing: At the end of the exposure period, the test chemical is thoroughly rinsed from the tissue surface with a buffered saline solution.
-
MTT Assay: The tissues are transferred to a fresh medium containing MTT and incubated. Viable cells will reduce the yellow MTT to a blue formazan precipitate.
-
Formazan Extraction: The formazan is extracted from the tissues using a solvent (e.g., isopropanol).
-
Quantification: The optical density of the extracted formazan is measured using a spectrophotometer.
-
Data Analysis: Cell viability is calculated for each tissue as a percentage of the negative control.
Classification: The classification of the chemical as corrosive is based on the mean tissue viability at the different exposure times, according to the criteria outlined in OECD TG 431.
Health and Safety Considerations
Engineering Controls
-
Fume Hood: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A diagram illustrating the required PPE is provided below.
Caption: Required Personal Protective Equipment for handling this compound.
Handling and Storage
-
Handling:
-
Avoid creating dust.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Do not breathe dust or vapor.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a designated corrosives cabinet.
-
Emergency Procedures
Spill Response
A logical workflow for responding to a chemical spill is outlined below.
Caption: Logical workflow for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Seek immediate medical attention. | [7][8][9][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [7][8][9][10][11] |
| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Seek immediate medical attention. | [8] |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person. | [8] |
Signaling Pathways and Mechanism of Corrosivity
The precise signaling pathways and the detailed chemical mechanism of skin corrosion for this compound are not well-documented in publicly available literature. However, the corrosive action of many organophosphate esters on skin is generally attributed to their ability to hydrolyze in the presence of moisture on the skin, forming phosphoric acid and the corresponding alcohol (in this case, ethanol) and ammonia. The resulting acidic and basic environment can lead to rapid tissue damage.
The general mechanism of organophosphate toxicity often involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of nerve receptors. While this is the primary mechanism for the neurotoxic effects of many organophosphates, the immediate corrosive damage to the skin is more likely a direct chemical burn.
A simplified logical diagram of the presumed corrosive action is presented below.
Caption: Postulated pathway of corrosive action of this compound on skin.
Conclusion
This compound is a hazardous chemical that requires strict adherence to safety protocols. Its classification as a skin corrosive, category 1B, underscores the importance of using appropriate engineering controls, personal protective equipment, and following established safe handling and emergency procedures. While specific toxicological data is limited, the corrosive nature of this compound necessitates a cautious and well-informed approach to its use in any laboratory setting. All personnel working with this substance must be thoroughly trained on its hazards and the procedures outlined in this guide.
References
- 1. This compound | C2H13N2O4P | CID 90632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thepsci.eu [thepsci.eu]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. episkin.com [episkin.com]
- 6. iivs.org [iivs.org]
- 7. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]
- 8. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 9. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. Emergencies, Injuries, and Spills – Laboratory Safety [wp.stolaf.edu]
Methodological & Application
Application Notes and Protocols: Diammonium Phosphate as a Flame Retardant for Cellulosic Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diammonium phosphate (DAP) is a widely utilized and effective flame retardant for a variety of cellulosic materials, including cotton, paper, and wood.[1][2][3] Its efficacy stems from its ability to alter the thermal decomposition of cellulose, promoting the formation of a protective char layer and reducing the release of flammable volatiles.[2] This document provides detailed application notes, experimental protocols, and performance data for the use of DAP as a flame retardant for cellulosic substrates.
Mechanism of Action
Upon heating, diammonium phosphate decomposes to release ammonia gas and phosphoric acid.[2][4] The phosphoric acid acts as a catalyst in the dehydration of cellulose, promoting the formation of a stable carbonaceous char.[2] This char layer insulates the underlying material from the heat source, slows the rate of pyrolysis, and reduces the release of flammable gases, thereby inhibiting combustion.[4][5]
The following diagram illustrates the proposed mechanism of flame retardancy of diammonium phosphate on cellulose.
Caption: Flame retardant mechanism of Diammonium Phosphate on Cellulose.
Application Protocols
Treatment of Cotton Fabric
This protocol describes a common method for applying diammonium phosphate to cotton fabric to impart flame retardant properties.
Materials:
-
100% cotton fabric
-
Diammonium phosphate (DAP)
-
Deionized water
-
Beakers and magnetic stirrer
-
Padding machine or rollers
-
Drying oven
-
Curing oven
Procedure:
-
Fabric Preparation: Scour and bleach the cotton fabric to ensure it is clean and absorbent before treatment. The fabric should be neutral or slightly acidic.[6]
-
Solution Preparation: Prepare a 10% (w/v) aqueous solution of diammonium phosphate in deionized water. Stir until the DAP is completely dissolved.[1]
-
Application: Immerse the cotton fabric in the DAP solution for 1 hour.[1]
-
Padding: Pass the treated fabric through a padding machine or rollers to ensure even distribution of the solution and to achieve a specific wet pick-up percentage.
-
Drying: Dry the treated fabric in an oven at 80-100°C until completely dry.
-
Curing: Cure the dried fabric in an oven at a higher temperature, for example, 130-165°C, for a specified time (e.g., 5 minutes) to facilitate the reaction between the DAP and the cellulose.[7]
-
Post-treatment: After curing, the fabric may be rinsed with water to remove any unreacted chemicals from the surface.
Treatment of Paper
This protocol outlines a method for incorporating diammonium phosphate into paper to enhance its fire resistance.
Materials:
-
Unsized paper sheets
-
Diammonium phosphate (DAP)
-
Deionized water
-
Shallow tray
-
Drying rack or oven
Procedure:
-
Solution Preparation: Prepare a 10-20% (w/v) aqueous solution of diammonium phosphate in deionized water.[2]
-
Impregnation: Immerse the paper sheets in the DAP solution in a shallow tray for a sufficient time to ensure complete saturation.
-
Drying: Carefully remove the impregnated paper from the solution and allow it to drip-dry or place it on a drying rack in an oven at a low temperature (e.g., 60-80°C) until dry.
Treatment of Wood
This protocol describes a method for treating wood with diammonium phosphate to improve its fire retardant properties, suitable for veneers or small wood samples.
Materials:
-
Wood samples (e.g., birch veneer)
-
Diammonium phosphate (DAP)
-
Deionized water
-
Vacuum/pressure impregnation chamber (optional, for deeper penetration)
-
Drying oven
Procedure:
-
Solution Preparation: Prepare a 15-30% (w/v) aqueous solution of diammonium phosphate in deionized water.[2]
-
Application:
-
Soaking: Immerse the wood samples in the DAP solution for an extended period (e.g., 24 hours) to allow for absorption.
-
Vacuum-Pressure Impregnation (for enhanced penetration): Place the wood samples in a chamber, apply a vacuum to remove air from the wood structure, and then introduce the DAP solution under pressure.
-
-
Drying: After treatment, the wood samples should be dried in an oven at a controlled temperature (e.g., 60-100°C) to a desired final moisture content.
Experimental Testing Protocols
Vertical Flame Test (ASTM D6413)
This test measures the flame resistance of textiles in a vertical orientation.[8][9][10]
Apparatus:
-
Vertical flame test chamber
-
Specimen holder
-
Burner (Methane gas)
-
Timer
-
Measuring scale
Procedure:
-
Specimen Preparation: Cut fabric specimens to the specified dimensions (typically 75 mm x 300 mm).[11] Condition the specimens in a controlled atmosphere.
-
Test Execution:
-
Measurement:
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.[7][13][14]
Apparatus:
-
LOI apparatus (vertical glass column, gas flow meters)
-
Specimen holder
-
Ignition source
Procedure:
-
Specimen Preparation: Prepare specimens according to the standard, typically in the form of a small strip.[7]
-
Test Execution:
-
Place the specimen vertically in the glass column.
-
Introduce a mixture of oxygen and nitrogen into the column.
-
Ignite the top of the specimen.
-
Adjust the oxygen concentration until the specimen just supports combustion (candle-like burning).[7]
-
-
Measurement: The LOI value is the minimum percentage of oxygen that supports combustion. A higher LOI value indicates better flame retardancy.[14]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and char-forming ability of the treated material.[15]
Apparatus:
-
Thermogravimetric analyzer
Procedure:
-
Sample Preparation: A small, precisely weighed sample of the treated material is placed in the TGA furnace.
-
Test Execution: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[16]
-
Measurement: The TGA curve plots the percentage of weight loss against temperature. Key parameters to analyze include the onset temperature of decomposition and the percentage of residual mass (char) at a high temperature (e.g., 600-800°C).[17]
Performance Data
The following tables summarize quantitative data on the flame retardant performance of diammonium phosphate on various cellulosic materials.
Table 1: Limiting Oxygen Index (LOI) of DAP-Treated Cotton
| Treatment | LOI (%) | Reference(s) |
| Untreated Cotton | ~18.4 | [17] |
| Cotton Treated with 10% DAP | >21 | [1] |
| Cotton Treated with other P-N compounds | 26.2 - 41.5 | [4] |
Table 2: Vertical Flame Test Results for DAP-Treated Cotton
| Parameter | Untreated Cotton | DAP-Treated Cotton | Reference(s) |
| Afterflame Time (s) | Continues to burn | 0 | [4] |
| Afterglow Time (s) | > 100 | 0 | [4][5] |
| Char Length (mm) | Burns completely | 30 - 57 | [4][18] |
Table 3: Thermogravimetric Analysis (TGA) of DAP-Treated Cellulosic Materials
| Material | Treatment | Residual Mass (%) at >600°C | Reference(s) |
| Cellulose | Untreated | ~10 | [17] |
| Cellulose | DAP-Treated | >40 | [17] |
| Birch Veneer | 30% DAP | 92 | [2] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for evaluating the flame retardancy of cellulosic materials treated with diammonium phosphate.
Caption: Workflow for treating and testing cellulosic materials with DAP.
References
- 1. researchgate.net [researchgate.net]
- 2. research.aalto.fi [research.aalto.fi]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cottoninc.com [cottoninc.com]
- 7. kiyorndlab.com [kiyorndlab.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. Vertical Flame Test | Textile Protection And Comfort Center [textiles.ncsu.edu]
- 10. tyndaleusa.com [tyndaleusa.com]
- 11. matestlabs.com [matestlabs.com]
- 12. tyndaleusa.com [tyndaleusa.com]
- 13. How do you test for limiting oxygen index?- standard [standard-groups.com]
- 14. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Diammonium Ethyl Phosphate in Specialty Paper Manufacturing
Note to the Reader: Extensive literature searches for the application of diammonium ethyl phosphate in specialty paper manufacturing did not yield specific quantitative data or detailed experimental protocols. One source mentions this compound as an example of a flame retardant used in papermaking, but provides no further details.[1] The available body of research extensively covers the use of a closely related compound, diammonium phosphate (DAP) , for enhancing flame retardancy and other properties of specialty papers. The following application notes and protocols are based on the available data for diammonium phosphate (DAP) as a proxy, given the lack of specific information on this compound. Researchers should validate these methodologies for this compound if it is to be used.
Application of Diammonium Phosphate (DAP) in Flame-Retardant Paper
Diammonium phosphate (DAP) is a well-documented flame retardant for cellulosic materials, including paper.[2] When heated, DAP releases ammonia gas, which is non-combustible and dilutes the flammable gases produced by the thermal decomposition of cellulose.[3] It also promotes the dehydration of cellulose, leading to the formation of a stable char layer that acts as a barrier to heat and mass transfer, thus inhibiting further combustion.[4][5][6]
Key Performance Improvements with DAP Treatment:
-
Enhanced Flame Retardancy: Paper treated with DAP exhibits self-extinguishing properties and a significant reduction in flame spread.[4][5]
-
Increased Char Yield: DAP treatment increases the amount of residual char after combustion, which is indicative of its flame-retardant efficacy.[4][5]
-
Improved Thermal Stability: The thermal decomposition temperature of the paper can be altered, leading to a more controlled combustion process.[4][5]
-
Modified Mechanical Properties: The application of DAP can also influence the mechanical strength of the paper, with effects on tensile, burst, and tear strength varying with the concentration of DAP and the presence of other additives.[4][5]
Quantitative Data on DAP-Treated Bagasse Paper
The following table summarizes the effects of different concentrations of DAP coating on the properties of paper made from bagasse soda pulp.
| DAP Concentration (%) | Tensile Strength (N·m/g) | Burst Strength (kPa·m²/g) | Tear Strength (mN·m²/g) | Char Yield (%) |
| 0 (Control) | 25.4 | 1.8 | 3.5 | 20.67 |
| 10 | 28.1 | 1.9 | 3.6 | 35.21 |
| 20 | 30.2 | 1.7 | 3.3 | 42.89 |
| 30 | 29.5 | 1.6 | 3.1 | 48.17 |
Data synthesized from studies on bagasse paper treated with DAP and cationic starch.[4][5]
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of DAP-treated specialty paper based on published research.
Preparation of DAP Coating Solution
Objective: To prepare aqueous solutions of diammonium phosphate at various concentrations for paper treatment.
Materials:
-
Diammonium phosphate (DAP)
-
Cationic starch (as a binder and retention aid)
-
Distilled water
Procedure:
-
Prepare a 10% (w/v) cationic starch solution by dissolving the required amount of cationic starch in distilled water with gentle heating and stirring until the solution is clear.
-
For a 10% DAP solution, dissolve 10 g of DAP in a final volume of 100 mL of the 10% cationic starch solution.
-
Repeat step 2 for other desired concentrations (e.g., 20% and 30% DAP).
-
Stir the solutions thoroughly to ensure homogeneity.
Paper Coating Protocol
Objective: To apply the DAP solution uniformly onto the surface of the paper.
Materials:
-
Uncoated specialty paper sheets (e.g., bagasse soda pulp paper with a basis weight of 120 g/m²)[4]
-
DAP coating solutions (10%, 20%, 30%)
-
Auto Bar Coater or similar coating apparatus
-
Drying oven
Procedure:
-
Cut the paper sheets to the desired dimensions.
-
Calibrate the Auto Bar Coater to apply a specific wet film thickness (e.g., to achieve a coating weight of 25-30 g/m²).[5]
-
Pour a small amount of the DAP coating solution onto the paper sheet in front of the coating bar.
-
Initiate the coating process to spread the solution evenly across the paper surface.
-
Carefully remove the coated paper sheet and place it in a drying oven at 60-65°C for 10 minutes, or until completely dry.[4]
-
Condition the dried, coated paper samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Evaluation of Flame Retardancy
Objective: To assess the flame-retardant properties of the DAP-coated paper.
Method: Vertical Flammability Test (based on TAPPI T 461 cm-00)
Procedure:
-
Cut the conditioned paper samples into strips of a specified size (e.g., 70 mm x 210 mm).
-
Mount a paper strip vertically in the flammability tester.
-
Apply a standardized flame to the bottom edge of the paper strip for a specified time (e.g., 12 seconds).
-
Record the afterflame time (the time the sample continues to flame after the ignition source is removed) and the afterglow time.
-
Measure the char length of the combusted sample.
-
A shorter char length and the absence of afterflame indicate better flame retardancy.[4]
Visualizations
Logical Workflow for Evaluating Flame-Retardant Paper
The following diagram illustrates the general workflow for the preparation and evaluation of flame-retardant paper treated with a chemical additive like DAP.
Proposed Flame Retardancy Mechanism of DAP on Cellulose
This diagram illustrates the proposed chemical pathway for the flame-retardant action of DAP on cellulose.
References
- 1. contents.kocw.or.kr [contents.kocw.or.kr]
- 2. EP1651813A1 - Fire retardant paper - Google Patents [patents.google.com]
- 3. Effect of diammonium hydrogen phosphate coated with silica on flame retardancy of epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05513F [pubs.rsc.org]
- 4. Effect of Diammonium Phosphate and Nanoclay on the Flame Retardancy and Strength Properties of Paper Made from Bagasse Soda Pulp [ijwpr.areeo.ac.ir]
- 5. Comparison on the Effect of Diammonium Phosphate and Sodium Silicate as Coating Materials on Fire and Strength Properties of Paper Made from Bagasse Soda Pulp [ijwp.ir]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Diammonium Ethyl Phosphate as a Surface Coating
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical and Physical Properties of Diammonium Ethyl Phosphate
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C2H13N2O4P | [4] |
| Molecular Weight | 160.11 g/mol | [4] |
| Synonyms | Phosphoric acid, monoethyl ester, diammonium salt | [4][5] |
| CAS Number | 24856-79-9 | [4] |
Safety Precautions
This compound is classified as a substance that causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Preparation of a this compound Coating on a Titanium Alloy Substrate via Dip-Coating
This protocol describes a method for applying a this compound coating to a titanium alloy (e.g., Ti-6Al-4V) substrate, a common material for orthopedic implants.
Materials:
-
This compound
-
Titanium alloy substrates (e.g., 1x1 cm coupons)
-
Ethanol (anhydrous)
-
Acetone
-
Deionized (DI) water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Sonicator
-
Dip-coater
-
Oven
-
Fume hood
-
Beakers and other standard laboratory glassware
-
pH meter
Procedure:
-
Substrate Preparation: a. Clean the titanium alloy substrates by sonicating them in a sequence of acetone, ethanol, and DI water for 15 minutes each. b. To create a hydrophilic surface and a native oxide layer, immerse the cleaned substrates in a 1 M NaOH solution for 24 hours at 60°C. c. Rinse the substrates thoroughly with DI water and dry them under a stream of nitrogen gas.
-
Coating Solution Preparation: a. Prepare a 10 mM solution of this compound in anhydrous ethanol. b. Adjust the pH of the solution to approximately 3.5 using dilute HCl. The acidic pH facilitates the interaction of the phosphate groups with the titanium oxide surface.
-
Dip-Coating Application: a. Mount the prepared titanium substrate onto the dip-coater arm. b. Immerse the substrate into the this compound solution at a constant immersion speed of 100 mm/min. c. Allow the substrate to remain immersed for 30 minutes to facilitate the self-assembly of the organophosphate molecules on the surface. d. Withdraw the substrate from the solution at a constant speed of 50 mm/min. e. Allow the coated substrate to air-dry in the fume hood for 10 minutes.
-
Post-Treatment: a. Heat-treat the coated substrates in an oven at 110°C for 1 hour to stabilize the coating. b. Allow the substrates to cool to room temperature. c. Gently rinse the coated substrates with DI water to remove any loosely bound molecules and dry with a stream of nitrogen.
Protocol 2: Characterization of the this compound Coating
This protocol outlines standard techniques to characterize the newly formed surface coating.
1. Surface Wettability: a. Measure the static water contact angle using a goniometer to assess the hydrophilicity of the coated surface.
2. Surface Morphology: a. Visualize the surface topography and microstructure using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
3. Chemical Composition: a. Confirm the presence of phosphorus, nitrogen, carbon, and oxygen on the surface using X-ray Photoelectron Spectroscopy (XPS).
4. Coating Thickness: a. Estimate the thickness of the coating using ellipsometry.
5. Stability of the Coating: a. Immerse the coated substrates in PBS at 37°C for various time points (e.g., 1, 3, 7, and 14 days). b. After each time point, analyze the surface using XPS and contact angle measurements to assess the stability of the coating.
Data Presentation
The following tables present representative data that could be expected from the characterization of organophosphate coatings on titanium substrates.
Table 1: Surface Properties of Coated and Uncoated Titanium Alloy
| Surface | Water Contact Angle (°) | Surface Roughness (Ra, nm) |
| Uncoated Ti-6Al-4V | 85 ± 5 | 4.2 ± 0.5 |
| This compound Coated | 55 ± 4 | 2.8 ± 0.3 |
Table 2: Elemental Composition of the Surface by XPS
| Surface | Ti (%) | Al (%) | V (%) | O (%) | P (%) | N (%) | C (%) |
| Uncoated Ti-6Al-4V | 28.5 | 5.1 | 1.8 | 45.3 | 0 | 0 | 19.3 |
| This compound Coated | 15.2 | 2.8 | 0.9 | 48.7 | 8.1 | 3.5 | 20.8 |
Mandatory Visualization
Caption: Experimental workflow for the application of a this compound coating.
Caption: Simplified signaling pathway for osteoblast differentiation on a phosphate-coated surface.
Discussion
The successful application of a this compound coating is expected to alter the surface properties of the substrate, making it more hydrophilic and promoting protein adsorption. This, in turn, can influence cellular behavior. The phosphate groups on the surface can interact with integrin receptors on osteoblasts, potentially activating signaling pathways that lead to enhanced cell adhesion, proliferation, and differentiation.[6][7] One such critical pathway is the Wnt/β-catenin signaling cascade, which plays a crucial role in osteogenesis.[8] The release of ions from the phosphate coating may also contribute to the activation of this and other signaling pathways.[8]
The protocols provided here are a starting point. Researchers should optimize parameters such as the concentration of the coating solution, immersion and withdrawal speeds, and post-treatment temperature to achieve a coating with the desired thickness, morphology, and stability for their specific application. Further in vitro and in vivo studies are necessary to fully elucidate the biological response to this compound coated materials.
References
- 1. The Future of Biologic Coatings for Orthopaedic Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomimetic Coatings in Implant Dentistry: A Quick Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. This compound | C2H13N2O4P | CID 90632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular performance comparison of biomimetic calcium phosphate coating and alkaline-treated titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural optimization of Sr/Zn-phosphate conversion coatings triggered by ions preloading on micro/nanostructured titanium surfaces for bacterial infection control and enhanced osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Thermal Stability of Polymers Treated with Diammonium Ethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the thermal stability of polymers treated with diammonium ethyl phosphate. This document is intended to guide researchers in assessing the efficacy of this flame retardant in enhancing the thermal properties of polymeric materials.
Introduction
Polymers are integral to a vast array of applications, but their inherent flammability can be a significant limitation. Flame retardants are incorporated into polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Phosphorus-based flame retardants, such as diammonium phosphate and its derivatives, are widely utilized due to their effectiveness and lower environmental impact compared to halogenated alternatives.[1][2][3][4]
Diammonium phosphates primarily act in the condensed phase by promoting the formation of a protective char layer on the polymer surface during thermal decomposition.[2][5] This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and reducing the release of flammable volatile compounds.[5][6][7][8] In the gas phase, they can release non-combustible gases like ammonia, which dilute the flammable gases and oxygen, further inhibiting combustion.[3][7][8][9]
This document outlines the standard techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to quantify the improvements in thermal stability of polymers treated with this compound.
Experimental Protocols
Materials and Equipment
-
Polymer: The specific polymer to be tested (e.g., polyethylene, polypropylene, epoxy resin).
-
This compound: As the flame retardant additive.
-
Solvent (if applicable): A suitable solvent for dissolving or dispersing the this compound and wetting the polymer (e.g., water, ethanol).
-
Processing Equipment: Twin-screw extruder, internal mixer, or solvent casting apparatus for incorporating the flame retardant into the polymer.
-
Thermogravimetric Analyzer (TGA): For measuring weight loss as a function of temperature.
-
Differential Scanning Calorimeter (DSC): For measuring heat flow into or out of a sample as a function of temperature.
-
Analytical Balance: For accurate sample weighing.
-
Standard laboratory glassware and personal protective equipment (PPE).
Protocol for Polymer Treatment
The method for incorporating this compound into the polymer will depend on the nature of the polymer and the desired loading level of the flame retardant.
Method 1: Melt Blending (for thermoplastics)
-
Drying: Dry the polymer pellets and the this compound powder in a vacuum oven at an appropriate temperature to remove any residual moisture.
-
Premixing: Physically mix the dried polymer pellets and the desired weight percentage of this compound (e.g., 5, 10, 15 wt%).
-
Extrusion: Feed the premixed material into a twin-screw extruder. The extruder temperature profile and screw speed should be optimized for the specific polymer to ensure homogeneous mixing without causing thermal degradation.
-
Pelletizing: The extruded strand is cooled in a water bath and then pelletized.
-
Sample Preparation: The resulting pellets can be compression molded or injection molded into specimens of the required dimensions for thermal analysis.
Method 2: Solvent Casting (for soluble polymers)
-
Dissolution: Dissolve the polymer in a suitable solvent to form a solution of a specific concentration.
-
Dispersion: Disperse the desired amount of this compound in the polymer solution and stir vigorously to ensure a uniform mixture. Sonication can be used to improve dispersion.
-
Casting: Pour the mixture into a flat, non-stick mold (e.g., a petri dish).
-
Drying: Allow the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven at a moderate temperature to remove all residual solvent.
-
Sample Collection: Once fully dried, the polymer film can be carefully removed from the mold and cut into appropriate sizes for analysis.
Protocol for Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition characteristics of the polymer samples.[6][10][11]
-
Instrument Calibration: Calibrate the TGA instrument for temperature and weight according to the manufacturer's instructions.
-
Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[12]
-
Experimental Parameters:
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).[12] Nitrogen is used to study pyrolysis, while air is used to study oxidative degradation.
-
Heating Rate: A linear heating rate, typically 10 °C/min or 20 °C/min.[10][12]
-
Temperature Range: From ambient temperature to a final temperature where the sample has completely decomposed (e.g., 25 °C to 700 °C or 800 °C).[11][12]
-
-
Data Analysis: From the TGA curve (weight % vs. temperature), determine the following parameters:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
-
Temperature at Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 700 °C). A higher char yield indicates better flame retardancy in the condensed phase.[6]
-
Protocol for Differential Scanning Calorimetry (DSC)
DSC is used to measure the effect of the flame retardant on the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13][14]
-
Instrument Calibration: Calibrate the DSC instrument using standard materials (e.g., indium) for temperature and enthalpy.
-
Sample Preparation: Seal a small amount of the polymer sample (typically 5-10 mg) in a DSC pan (e.g., aluminum).
-
Experimental Parameters:
-
Atmosphere: Typically an inert atmosphere like nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
Heating/Cooling Cycles:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) at a constant rate (e.g., 10 °C/min). This is done to erase the previous thermal history of the sample.[14]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan to determine the Tg and Tm of the material under controlled conditions.
-
-
-
Data Analysis: From the DSC thermogram (heat flow vs. temperature), determine:
-
Glass Transition Temperature (Tg): A change in the baseline of the thermogram indicating the transition from a glassy to a rubbery state.
-
Melting Temperature (Tm): The peak temperature of the endothermic melting transition.
-
Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization transition during the cooling scan.
-
Enthalpy of Melting (ΔHm) and Crystallization (ΔHc): Calculated from the area under the respective peaks.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison between the untreated polymer and the polymer treated with different concentrations of this compound.
Table 1: TGA Data for Untreated and Treated Polymers
| Sample | Tonset (°C) | Tmax (°C) | Char Yield at 700 °C (%) |
| Untreated Polymer | |||
| Polymer + 5% DAEPa | |||
| Polymer + 10% DAEP | |||
| Polymer + 15% DAEP |
aDAEP: this compound
Table 2: DSC Data for Untreated and Treated Polymers (Second Heating Scan)
| Sample | Tg (°C) | Tm (°C) | ΔHm (J/g) |
| Untreated Polymer | |||
| Polymer + 5% DAEP | |||
| Polymer + 10% DAEP | |||
| Polymer + 15% DAEP |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating polymer thermal stability.
Mechanism of Action
References
- 1. Article | KnE Open [kneopen.com]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. electronics.org [electronics.org]
- 5. researchgate.net [researchgate.net]
- 6. teilar.gr [teilar.gr]
- 7. Effect of diammonium hydrogen phosphate coated with silica on flame retardancy of epoxy resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of diammonium hydrogen phosphate coated with silica on flame retardancy of epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05513F [pubs.rsc.org]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of Diammonium Ethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various analytical techniques for the quantitative determination of diammonium ethyl phosphate in diverse materials. The document includes detailed experimental protocols, comparative data, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific application.
Introduction to Analytical Techniques
The accurate quantification of this compound is crucial in various fields, including agriculture, industrial chemical manufacturing, and environmental monitoring.[1][2][3] Several analytical techniques can be employed, each with its own advantages in terms of sensitivity, selectivity, and sample throughput. The primary methods covered in these notes are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A robust technique for volatile compounds; requires derivatization for polar analytes like ethyl phosphate.
-
Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: A non-destructive method that provides structural information and direct quantification without the need for extensive calibration.
-
Ion Chromatography (IC) with Conductivity Detection: Suitable for the analysis of ionic species in aqueous samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of ethyl phosphate due to its high sensitivity and selectivity, allowing for detection in complex matrices.
Application Note
This method is particularly suitable for the analysis of ethyl phosphate in biological and environmental samples where low detection limits are required. The use of a mixed-mode stationary phase in the liquid chromatography system allows for the effective retention and separation of the polar ethyl phosphate anion. Tandem mass spectrometry provides specificity by monitoring unique precursor-to-product ion transitions.
Experimental Protocol
a. Sample Preparation:
-
Aqueous Samples (e.g., environmental water, process water):
-
Centrifuge the sample at 8000 rpm for 5 minutes to remove any particulate matter.
-
Dilute the supernatant with a mixture of acetonitrile and water (50:50, v/v) to bring the analyte concentration within the calibration range. A dilution factor of 1:20 is a good starting point.
-
Add an internal standard (e.g., a stable isotope-labeled ethyl phosphate) to the diluted sample.
-
-
Solid Samples (e.g., fertilizers, soil):
-
Accurately weigh a representative portion of the homogenized solid sample.
-
Extract the analyte using a suitable solvent. For many materials, an aqueous extraction with deionized water or a mild buffer will be effective. Sonication can be used to enhance extraction efficiency.
-
Centrifuge the extract to pelletize solid debris.
-
Dilute the supernatant as described for aqueous samples.
-
b. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A mixed-mode reversed-phase/weak anion exchange column is recommended for optimal retention and peak shape.
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., acetonitrile).
-
Ionization Mode: Electrospray ionization in negative mode (ESI-).
-
MS/MS Transitions: Monitor specific precursor and product ion transitions for ethyl phosphate and the internal standard.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 750 mg/L (in undiluted sample) | |
| Limit of Detection (LOD) | Typically in the low µg/L range | |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high µg/L range | |
| Intraday Precision (% RSD) | 0.6 - 4.7% | |
| Interday Precision (% RSD) | 0.8 - 12.1% | |
| Accuracy (% Recovery) | 86.6 - 113.5% |
Experimental Workflow
Caption: Workflow for the quantification of ethyl phosphate by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like ethyl phosphate, a derivatization step is necessary to increase their volatility and thermal stability.[4][5]
Application Note
This method is suitable for samples where high sensitivity is required and an LC-MS/MS is not available. The choice of derivatizing agent is critical for achieving good chromatographic performance and sensitivity. Silylation and alkylation are common derivatization approaches for organophosphorus compounds.[6][7]
Experimental Protocol
a. Sample Preparation and Derivatization:
-
Extraction: Extract ethyl phosphate from the sample matrix as described in the LC-MS/MS section. The final extract should be in an organic solvent compatible with the derivatization reagent (e.g., acetonitrile).
-
Drying: The extract must be completely dry, as water can interfere with the derivatization reaction. This can be achieved by evaporation under a stream of nitrogen or by using a lyophilizer.
-
Derivatization (Silylation Example):
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the reaction mixture to room temperature before injection into the GC-MS.
-
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer (e.g., single quadrupole or time-of-flight) with an electron ionization (EI) source.
-
GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation of the derivatized analyte from other components.
-
Ion Source Temperature: Typically 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.
Quantitative Data Summary (Typical for Derivatized Organophosphates)
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Precision (% RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Experimental Workflow
Caption: Workflow for the quantification of ethyl phosphate by GC-MS with derivatization.
Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful tool for the direct quantification of phosphorus-containing compounds.[8] It is a non-destructive technique that requires minimal sample preparation and can provide absolute quantification with the use of an internal or external standard.[9][10]
Application Note
This method is particularly useful for the analysis of bulk materials and concentrated solutions where the concentration of this compound is relatively high (typically > 0.1% w/w). It allows for the simultaneous identification and quantification of different phosphorus species in a sample.
Experimental Protocol
a. Sample Preparation:
-
Dissolution: Accurately weigh a known amount of the sample and dissolve it in a deuterated solvent (e.g., D₂O for water-soluble samples).
-
Internal Standard: Add a known amount of a suitable internal standard that has a ³¹P signal well-resolved from the analyte signal (e.g., triphenyl phosphate for organic solvents, or a certified phosphate standard for aqueous solutions).[11]
-
Transfer: Transfer the solution to an NMR tube.
b. ³¹P NMR Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: A broadband probe tuned to the ³¹P frequency.
-
Pulse Sequence: A simple one-pulse experiment with proton decoupling is typically sufficient.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the phosphorus nuclei in the sample and standard to ensure full relaxation between scans.
-
Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio for both the analyte and the standard.
c. Data Processing and Quantification:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction.
-
Integration: Integrate the area of the characteristic ³¹P signal for ethyl phosphate and the internal standard.
-
Calculation: The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (W_standard / W_sample) * P_standard
Where:
-
C = Concentration
-
I = Integral area
-
N = Number of phosphorus nuclei
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Quantitative Data Summary (General for qNMR)
| Parameter | Typical Value |
| Linearity Range | Wide, dependent on sample solubility and instrument sensitivity |
| Limit of Detection (LOD) | Typically in the mg/L to g/L range |
| Limit of Quantitation (LOQ) | Typically in the mg/L to g/L range |
| Precision (% RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: Workflow for the quantification of ethyl phosphate by ³¹P NMR spectroscopy.
Ion Chromatography (IC) with Conductivity Detection
Ion chromatography is a technique used for the separation and quantification of ionic species. It can be a suitable method for the analysis of the ethyl phosphate anion in aqueous samples.[12][13][14]
Application Note
This method is well-suited for quality control applications where the sample matrix is relatively clean and the primary interest is the quantification of the ethyl phosphate anion. Suppressed conductivity detection is typically used to enhance sensitivity by reducing the background conductivity of the eluent.[15]
Experimental Protocol
a. Sample Preparation:
-
Aqueous Samples:
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the sample with deionized water to bring the concentration of ethyl phosphate within the linear range of the instrument.
-
b. IC Instrumentation and Conditions:
-
Ion Chromatograph: An ion chromatography system equipped with a suppressor and a conductivity detector.
-
Anion-Exchange Column: A suitable anion-exchange column for the separation of organic anions.
-
Eluent: An aqueous solution of a base, such as sodium hydroxide or a carbonate/bicarbonate buffer. A gradient elution may be necessary to separate ethyl phosphate from other anions.
-
Suppressor: An anion self-regenerating suppressor.
-
Detector: A conductivity detector.
Quantitative Data Summary (Typical for Anion IC)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 mg/L |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 mg/L |
| Precision (% RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Logical Relationship Diagram
Caption: Logical relationship for the analysis of this compound by Ion Chromatography.
References
- 1. Comprehensive Analysis of Diammonium Phosphate (DAP) - Uses, Benefits, and Applications [hhfertilizer.com]
- 2. cropnutrition.com [cropnutrition.com]
- 3. Diammonium phosphate [sitem.herts.ac.uk]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion Chromatography - Environmental Solutions - Industries | Shimadzu [ssi.shimadzu.com]
- 13. diduco.com [diduco.com]
- 14. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diammonium Ethyl Phosphate (DAEP) for Flame Retardancy
This technical support center provides researchers, scientists, and professionals in materials development with comprehensive guidance on optimizing the concentration of diammonium ethyl phosphate (DAEP) for enhanced flame retardancy in various polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DAEP imparts flame retardancy?
A1: this compound (DAEP) primarily functions in the condensed phase. Upon heating, it decomposes to release ammonia and phosphoric acid.[1] The phosphoric acid acts as a catalyst, promoting the dehydration of the polymer matrix to form a stable, insulating char layer. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile gases.[1] Additionally, the released ammonia can dilute the concentration of flammable gases and oxygen in the gas phase, further inhibiting combustion.
Q2: What is a typical starting concentration for DAEP in polymers?
A2: The optimal concentration of DAEP is highly dependent on the polymer matrix and the desired level of flame retardancy. For initial experiments, a concentration range of 10-30% by weight is a common starting point. As an example, in epoxy resins, a V-0 rating in the UL-94 test was achieved with a 12% loading of a modified diammonium phosphate.[2][3] For polyolefins like polypropylene, higher concentrations, potentially up to 35-40%, may be necessary to achieve a V-0 rating, as suggested by studies on similar ammonium polyphosphate (APP) systems.[4]
Q3: How does DAEP affect the mechanical properties of the polymer?
A3: Generally, increasing the concentration of DAEP can lead to a decrease in the mechanical properties of the polymer, such as tensile and flexural strength.[1] However, at lower concentrations, some studies have shown that modified diammonium phosphates can improve mechanical properties like tensile strength and elastic modulus due to good interfacial compatibility.[3] It is crucial to find a balance between achieving the desired flame retardancy and maintaining acceptable mechanical performance for the intended application.
Q4: What are the key performance indicators for evaluating flame retardancy?
A4: The two most common and critical laboratory-scale tests for evaluating the flame retardancy of polymers are the Limiting Oxygen Index (LOI) and the UL-94 Vertical Burn Test. The LOI measures the minimum oxygen concentration required to sustain combustion, with higher values indicating better flame retardancy. The UL-94 test classifies the material's response to a flame, with V-0 being the most desirable rating for many applications, indicating that burning stops quickly with no flaming drips.[5]
Data Presentation: DAEP Concentration and Flame Retardancy Performance
The following tables summarize typical flame retardancy performance at various concentrations of ammonium phosphate-based flame retardants in different polymer systems. These values should serve as a guide for experimental design.
Table 1: Flame Retardancy Performance of Modified Diammonium Phosphate (DAP@SiO₂) in Epoxy Resin
| DAP@SiO₂ Conc. (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
| 0 | 25.7 | No Rating |
| 3 | Not Specified | V-1 |
| 6 | Not Specified | V-1 |
| 9 | Not Specified | V-1 |
| 12 | 33.2 | V-0 |
Data sourced from a study on silica-coated diammonium hydrogen phosphate in epoxy resin.[2][3]
Table 2: Target Concentration Ranges for Achieving UL-94 V-0 with Ammonium Phosphates in Various Polymers
| Polymer | Flame Retardant | Target Concentration (wt%) for V-0 | Limiting Oxygen Index (LOI) at V-0 (%) |
| Polypropylene (PP) | Ammonium Polyphosphate (APP) | 35-40 | ~32.5 |
| Polyethylene (PE) | Phosphorus/Nitrogen-based FRs | 20-35 | >26 |
| Epoxy Resin | Modified Diammonium Phosphate | ~12 | ~33 |
This table provides estimated ranges based on available literature for ammonium phosphate and other phosphorus-based flame retardants.[2][4][6]
Troubleshooting Guide
Issue: Poor dispersion of DAEP in the polymer matrix, leading to inconsistent flame retardancy and poor mechanical properties.
-
Question: My final product has visible agglomerates of the flame retardant, and the flame retardancy test results are not reproducible. What could be the cause and how can I fix it?
-
Answer: Poor dispersion is a common issue with solid additives.
-
Root Cause:
-
Inadequate mixing during compounding.
-
Poor compatibility between the DAEP and the polymer matrix.
-
High loading levels of DAEP.
-
-
Troubleshooting Steps:
-
Optimize Mixing Parameters: Increase the mixing time or screw speed during extrusion or compounding to improve shear forces and promote better dispersion.
-
Use a Dispersing Agent: Incorporate a suitable dispersing agent or compatibilizer that can improve the interfacial adhesion between the DAEP particles and the polymer.
-
Surface Modification of DAEP: Consider using a surface-treated grade of DAEP or implementing a pre-treatment step to enhance its compatibility with the polymer.
-
Masterbatch Preparation: Prepare a masterbatch with a higher concentration of DAEP in the base polymer and then dilute it to the target concentration during the final processing step.
-
-
Issue: Significant reduction in the mechanical properties (e.g., tensile strength, impact strength) of the polymer composite.
-
Question: After adding DAEP, my material has become brittle and fails under mechanical stress. How can I improve the mechanical performance?
-
Answer: A reduction in mechanical properties is often a trade-off for improved flame retardancy.
-
Root Cause:
-
High concentration of DAEP acting as a stress concentrator.
-
Poor adhesion between the DAEP particles and the polymer matrix.
-
Degradation of the polymer during processing due to the presence of the additive.
-
-
Troubleshooting Steps:
-
Optimize DAEP Concentration: Determine the minimum concentration of DAEP required to achieve the desired flame retardancy rating to minimize the impact on mechanical properties.
-
Use a Synergist: Investigate the use of a synergistic flame retardant. This may allow you to reduce the overall concentration of DAEP while maintaining or improving flame retardancy.
-
Incorporate a Toughening Agent: Add an impact modifier or other toughening agents to the formulation to compensate for the embrittlement caused by the DAEP.
-
Improve Interfacial Adhesion: Utilize a coupling agent or a surface-modified DAEP to enhance the bond between the flame retardant and the polymer matrix, allowing for better stress transfer.
-
-
Issue: Processing difficulties during extrusion or molding, such as increased melt viscosity or signs of thermal degradation.
-
Question: I am experiencing issues with my extruder, including high torque and discoloration of the extrudate, since I started using DAEP. What should I do?
-
Answer: DAEP can affect the rheology and thermal stability of the polymer melt.
-
Root Cause:
-
High loading of a solid filler increases the melt viscosity.
-
DAEP begins to decompose at elevated processing temperatures, releasing ammonia and water, which can degrade the polymer.[1]
-
-
Troubleshooting Steps:
-
Adjust Processing Temperatures: Lower the processing temperatures as much as possible while still ensuring proper melting and mixing of the polymer. Be mindful of the decomposition temperature of DAEP.
-
Optimize Screw Design: Use a screw design that provides adequate mixing without excessive shear heating.
-
Reduce Residence Time: Increase the throughput of the extruder to minimize the time the polymer melt is exposed to high temperatures.
-
Ensure Proper Drying: Thoroughly dry both the polymer resin and the DAEP before processing to remove any absorbed moisture, which can contribute to polymer degradation at high temperatures.
-
Purge Equipment: Do not let material containing flame retardants sit in the processing equipment during shutdowns. Purge the equipment with the neat polymer resin.[7]
-
-
Experimental Protocols
1. Limiting Oxygen Index (LOI) Test
-
Standard: ASTM D2863, ISO 4589-2
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Methodology:
-
Sample Preparation: Prepare test specimens according to the dimensions specified in the standard (typically rectangular bars). Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.
-
Apparatus Setup: Place the specimen vertically in the center of the glass chimney of the LOI apparatus.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. Start with an oxygen concentration estimated to be below the LOI of the material.
-
Ignition: Ignite the top of the specimen with a propane torch.
-
Observation: Observe the burning behavior of the specimen. The oxygen concentration is increased or decreased in subsequent tests based on whether the specimen extinguishes or continues to burn.
-
Determination of LOI: The LOI is the lowest oxygen concentration, in volume percent, at which the specimen burns for a specified time or length after ignition.
-
2. UL-94 Vertical Burn Test
-
Standard: ANSI/UL 94
-
Objective: To classify the flammability of a plastic material based on its response to a small open flame.
-
Methodology:
-
Sample Preparation: Prepare rectangular bar specimens of a specified thickness. Condition the specimens as required by the standard.
-
Apparatus Setup: Clamp the specimen vertically from its top. Place a layer of dry absorbent surgical cotton a specified distance below the specimen.
-
Flame Application: Apply a calibrated blue flame to the bottom edge of the specimen for 10 seconds.
-
First Observation (t1): After 10 seconds, remove the flame and record the afterflame time (t1).
-
Second Flame Application: Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
-
Second Observation (t2 and t3): After the second flame application, record the afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL-94 standard.[5]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 6. A flame retardant containing dicyandiamide and aluminum hypophosphite for polyethylene - Nanjing Tech University [pure.njtech.edu.cn:443]
- 7. pmcpolymerproducts.com [pmcpolymerproducts.com]
Technical Support Center: Optimizing Textile Hand with Diammonium Ethyl Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with textiles treated with diammonium ethyl phosphate. The focus is on improving the "hand" or tactile feel of the fabric post-treatment.
Frequently Asked Questions (FAQs)
Q1: Why does treatment with this compound make my fabric feel stiff?
A1: this compound, like many phosphorus-based flame retardants, functions by forming a protective char layer upon exposure to heat. This process often involves the formation of a polymeric film on and within the fabric's fibers. This film can increase the rigidity of the fibers and yarns, leading to a stiffer fabric hand.[1]
Q2: What are the primary methods to improve the hand of textiles treated with this compound?
A2: The most common method to counteract the stiffening effect is the application of a textile softener. Softeners work by lubricating the fibers, reducing friction, and imparting a smoother, more pliable feel to the fabric.[2][3] The selection of an appropriate softener and the optimization of the application process are critical to achieving the desired hand without compromising the flame-retardant properties.
Q3: Can the application of a softener negatively impact the flame retardancy of the treated textile?
A3: Yes, there is a potential for some softeners to interfere with the flame-retardant finish. Certain softeners can mask the flame-retardant chemicals or create a flammable layer on the fabric surface. It is crucial to select softeners that are compatible with phosphorus-based flame retardants and to conduct thorough flammability testing after the softening treatment.
Q4: What types of softeners are most effective for improving the hand of flame retardant-treated fabrics?
A4: Silicone-based softeners, particularly micro-emulsions, are often preferred for their excellent lubricating properties, which can significantly improve fabric softness and smoothness.[4][5][6] Cationic and non-ionic softeners are also used, but their compatibility and effect on flame retardancy must be carefully evaluated.
Q5: How can I quantitatively measure the improvement in fabric hand?
A5: Several instrumental methods are available to objectively evaluate fabric hand. The Kawabata Evaluation System (KES) is a widely recognized method that measures low-stress mechanical properties such as bending, shearing, compression, and surface friction to quantify aspects of hand like stiffness, smoothness, and fullness. Other instruments like the Fabric Touch Tester (FTT) also provide objective measurements of fabric hand properties.[7][8][9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Excessive Stiffness or Harsh Hand | - High concentration of this compound.- Inadequate or no softener treatment.- Inappropriate type of softener used.- Sub-optimal curing conditions (temperature/time). | - Optimize the concentration of the flame retardant to the minimum effective level.- Introduce a compatible softener in a post-treatment step.- Experiment with different types of softeners (e.g., silicone micro-emulsions).- Review and adjust the curing temperature and duration as per technical data sheets. |
| Loss of Flame Retardancy after Softener Application | - Incompatible softener type that masks the flame retardant.- Excessive amount of softener applied.- Softener interfering with the chemical structure of the flame retardant. | - Select softeners specifically designed for use with flame-retardant finishes.- Reduce the concentration of the softener in the finishing bath.- Conduct flammability tests (e.g., vertical flame test) on all finished fabrics to ensure compliance with safety standards. |
| Uneven Softness or Patchy Feel | - Uneven application of the softener.- Poor penetration of the softener into the fabric structure.- Incompatible chemicals in the finishing bath causing precipitation. | - Ensure uniform padding pressure and liquor pickup during softener application.- Use a wetting agent in the softener bath to improve penetration.- Check the compatibility of all chemicals in the finishing bath before application. |
| Yellowing of the Fabric | - High curing temperatures.- Reaction of the flame retardant or softener with impurities in the fabric.- pH of the finishing bath is not optimal. | - Lower the curing temperature to the minimum effective level.- Ensure the fabric is thoroughly scoured and bleached before treatment.- Adjust the pH of the finishing bath according to the supplier's recommendation. |
Experimental Protocols
Protocol 1: Application of Softener to this compound Treated Fabric
Objective: To apply a softening agent to a textile previously treated with this compound to improve its hand feel.
Materials:
-
Fabric sample treated with this compound
-
Selected softener (e.g., silicone micro-emulsion)
-
Wetting agent (optional)
-
Laboratory padding machine
-
Drying oven or stenter
-
Curing oven
Methodology:
-
Preparation of Finishing Bath:
-
Prepare an aqueous solution of the softener at the desired concentration (e.g., 20-50 g/L). The optimal concentration should be determined through preliminary trials.
-
If necessary, add a wetting agent (e.g., 1-2 g/L) to the bath to ensure uniform fabric wetting.
-
Ensure all components are thoroughly mixed.
-
-
Padding:
-
Set the pressure of the laboratory padding machine to achieve a specific wet pick-up percentage (e.g., 70-80%).
-
Pass the this compound treated fabric sample through the finishing bath and then through the nip rollers of the padding machine.
-
-
Drying:
-
Dry the padded fabric sample in a drying oven or on a laboratory stenter at a temperature of 100-120°C until it is completely dry.
-
-
Curing:
-
Cure the dried fabric in a curing oven at the temperature and time recommended by the softener manufacturer (e.g., 150-170°C for 2-5 minutes). Curing helps to fix the softener onto the fabric fibers.
-
-
Conditioning:
-
Condition the finished fabric sample at a standard atmosphere (e.g., 20±2°C and 65±5% relative humidity) for at least 24 hours before evaluating its properties.
-
Protocol 2: Quantitative Evaluation of Fabric Hand
Objective: To quantitatively measure the change in fabric hand after softener treatment using the Kawabata Evaluation System (KES).
Apparatus:
-
Kawabata Evaluation System (KES-FB) instruments:
-
KES-FB1: Tensile and Shear Tester
-
KES-FB2: Pure Bending Tester
-
KES-FB3: Compression Tester
-
KES-FB4: Surface Tester
-
Methodology:
-
Sample Preparation:
-
Cut the conditioned fabric samples (both with and without softener treatment) to the dimensions specified for each KES-FB instrument.
-
-
Tensile and Shear Testing (KES-FB1):
-
Measure the tensile properties (extensibility, linearity of load-extension curve) and shear properties (shear stiffness, hysteresis) of the fabric samples.
-
-
Bending Testing (KES-FB2):
-
Measure the bending rigidity and hysteresis of the fabric samples. A lower bending rigidity indicates a less stiff and more pliable fabric.
-
-
Compression Testing (KES-FB3):
-
Measure the compressibility, thickness, and recovery from compression of the fabric samples.
-
-
Surface Testing (KES-FB4):
-
Measure the coefficient of friction and geometrical roughness of the fabric surface. A lower coefficient of friction and roughness indicate a smoother surface.
-
-
Data Analysis:
-
Analyze the data obtained from the KES-FB instruments to determine the quantitative changes in the fabric's mechanical and surface properties.
-
Compare the results of the softener-treated fabric with the untreated (only flame retardant treated) fabric to quantify the improvement in hand.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on the Effect of Different Softeners on the Hand of Cotton Fabric Treated with this compound
| Treatment | Bending Rigidity (B, gf·cm²/cm) | Shear Stiffness (G, gf/cm·degree) | Coefficient of Mean Deviation of MIU (MMD) | Geometrical Roughness (SMD, µm) | Overall Hand Value (Subjective Panel Score, 1-5 scale) |
| Control (FR only) | 0.85 | 1.90 | 0.035 | 5.2 | 2.0 |
| + Cationic Softener (30 g/L) | 0.65 | 1.60 | 0.030 | 4.5 | 3.5 |
| + Non-ionic Softener (30 g/L) | 0.70 | 1.75 | 0.032 | 4.8 | 3.0 |
| + Silicone Micro-emulsion (30 g/L) | 0.50 | 1.45 | 0.025 | 3.8 | 4.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific fabric, flame retardant, softener, and processing conditions.
Visualizations
Caption: Experimental workflow for improving textile hand.
Caption: Troubleshooting workflow for stiff hand feel.
References
- 1. The Feel Between Flame Retardant Fabrics And Ordinary Fabrics - Blog [frppe.com]
- 2. romakksilicones.com [romakksilicones.com]
- 3. 10 Benefits of Silicone Softeners in the Textile Industry [colourinn.in]
- 4. Modifications of Textile Materials with Functional Silanes, Liquid Silicone Softeners, and Silicone Rubbers—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datainsightsmarket.com [datainsightsmarket.com]
- 7. melp.nl [melp.nl]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
Preventing the degradation of diammonium ethyl phosphate during processing
Welcome to the Technical Support Center for diammonium ethyl phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during processing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and processing of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected assay results. | Degradation of this compound. | Investigate the primary degradation pathways: hydrolysis and thermal decomposition. Review your processing conditions against the stability data provided in this guide. |
| Precipitate formation in solution. | Formation of less soluble degradation products, such as monoammonium ethyl phosphate or inorganic phosphates, or changes in pH affecting solubility. | Characterize the precipitate. Analyze the solution for degradation products using the analytical methods outlined below. Adjust pH and temperature to maintain stability. |
| Change in pH of the solution over time. | Hydrolysis of the ethyl ester bond, leading to the formation of phosphoric acid, or loss of ammonia. | Monitor the pH of your solution closely. Use appropriate buffer systems to maintain the desired pH. Store solutions at recommended temperatures to minimize ammonia loss. |
| Inconsistent results between batches. | Variability in processing conditions (temperature, pH, time) or storage of the starting material. | Standardize all processing and storage conditions. Verify the purity and integrity of new batches of this compound upon receipt. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are hydrolysis and thermal decomposition.
-
Hydrolysis: The ethyl ester bond is susceptible to cleavage, especially in acidic or alkaline conditions, yielding ethanol and diammonium phosphate. The rate of hydrolysis is highly dependent on pH and temperature.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. This process can involve the loss of ammonia to form monoammonium ethyl phosphate and the subsequent breakdown of the ethyl phosphate ester. Decomposition starts to be significant at temperatures as low as 70°C for the related compound diammonium phosphate.[1]
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric ammonia loss. For solutions, it is recommended to store them at refrigerated temperatures (2-8°C) and to use a buffered system to maintain a stable pH.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor in the stability of this compound. Both acidic and alkaline conditions can catalyze the hydrolysis of the ethyl ester bond. The rate of hydrolysis is generally at its minimum in the neutral to slightly acidic pH range. For the related compound, ethyl dihydrogen phosphate, the hydrolysis of the monoanion is predominant at pH 4.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: Several analytical techniques can be used to monitor the degradation of this compound and quantify its degradation products:
-
High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound, ethyl phosphate, and inorganic phosphate.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This technique is useful for identifying and quantifying all phosphorus-containing species in a sample, including the parent compound and any phosphate-containing degradation products.
-
Gas Chromatography (GC): GC can be used to detect and quantify volatile degradation products such as ethanol.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
Objective: To evaluate the stability of this compound in aqueous solutions under different pH and temperature conditions.
Materials:
-
This compound
-
Purified water
-
Buffer solutions (pH 4, 7, and 9)
-
HPLC-grade acetonitrile
-
Formic acid
-
LC-MS/MS system
-
pH meter
-
Temperature-controlled chambers
Procedure:
-
Prepare stock solutions of this compound in purified water.
-
Prepare test solutions by diluting the stock solution in the buffer solutions (pH 4, 7, and 9) to the desired final concentration.
-
Divide each buffered solution into aliquots for storage at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw an aliquot from each condition.
-
Immediately analyze the samples by a validated LC-MS/MS method to quantify the concentration of this compound and its primary degradation product, inorganic phosphate.
-
Monitor the pH of the solutions at each time point.
Protocol 2: Analysis of this compound and its Degradation Products by LC-MS/MS
Objective: To quantify this compound and inorganic phosphate in a sample.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Column: A mixed-mode column with both reversed-phase and anion-exchange characteristics is recommended for simultaneous analysis.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Develop a suitable gradient to separate ethyl phosphate and inorganic phosphate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Ethyl phosphate (parent ion) → Phosphate (product ion)
-
Inorganic phosphate (parent ion) → (product ion specific to phosphate)
-
Procedure:
-
Prepare calibration standards of this compound and a phosphate salt in the relevant matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Precipitate protein from samples (if necessary) using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the samples and transfer the supernatant for analysis.
-
Inject the samples, standards, and QCs onto the LC-MS/MS system.
-
Quantify the analytes using a calibration curve.
Protocol 3: Monitoring Degradation by ³¹P-NMR Spectroscopy
Objective: To identify and quantify phosphorus-containing species during the degradation of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a phosphorus probe.
-
Solvent: D₂O or a buffered aqueous solution in D₂O.
-
Internal Standard: A stable phosphorus-containing compound with a known concentration and a chemical shift that does not overlap with the analytes (e.g., triphenyl phosphate).
Procedure:
-
Prepare the sample by dissolving a known amount of this compound in the deuterated solvent.
-
Add a known amount of the internal standard.
-
Acquire a ³¹P-NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to this compound, any degradation products, and the internal standard.
-
Calculate the concentration of each species relative to the internal standard.
-
For kinetic studies, acquire spectra at regular time intervals.
Data Presentation
Table 1: Hypothetical Degradation of this compound at 40°C
| Time (days) | Concentration at pH 4 (% of initial) | Concentration at pH 7 (% of initial) | Concentration at pH 9 (% of initial) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 95.2 | 98.5 | 92.1 |
| 14 | 88.9 | 96.8 | 85.3 |
| 30 | 75.6 | 93.2 | 72.4 |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
Technical Support Center: Enhancing the Durability of Diammonium Ethyl Phosphate Flame Retardant Finishes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the application and enhancement of diammonium ethyl phosphate (DAEP) and other phosphate-based flame retardant finishes on textiles.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the application and testing of this compound and similar flame retardant finishes.
Q1: After applying a DAEP finish, the fabric feels stiff and has lost significant tensile strength. What could be the cause and how can I mitigate this?
A1: A reduction in fabric hand and strength is a common issue with flame retardant treatments, often due to the high concentration of chemicals and the curing process.
-
Cause: Acid-catalyzed crosslinking and high curing temperatures can lead to the degradation of cellulose fibers.[1] Formulations containing urea and diammonium phosphate can negatively affect the strength of cotton.[1]
-
Troubleshooting:
-
Optimize Curing Parameters: Reduce the curing temperature or time. High temperatures can make the fabric brittle.
-
Adjust Formulation: An incorrect ratio of flame retardant to cross-linking agent can lead to excessive stiffness.[2] Consider using a more flexible cross-linking agent.
-
Incorporate Softeners: Adding a compatible softener to the finishing bath can improve the fabric's hand.
-
Use of Bio-cross-linkers: Employing environmentally friendly cross-linkers like citric acid can sometimes offer a better balance of flame retardancy and mechanical properties.[3]
-
Q2: The flame retardant finish shows poor durability and loses its effectiveness after a few washes. How can I improve its wash fastness?
A2: Poor wash durability is a significant challenge, often due to the flame retardant not being sufficiently bonded to the fabric fibers.
-
Cause: Simple impregnation without a cross-linking agent results in the flame retardant being easily leached out during laundering.[4] Alkaline washing conditions and certain surfactants can also negatively impact durability.
-
Troubleshooting:
-
Introduce a Cross-linking Agent: Use a cross-linking agent such as a formaldehyde-free resin (e.g., modified dihydroxy ethylene urea - DHEU) or citric acid to form covalent bonds between the phosphate flame retardant and the cellulose fibers of the textile.[3][5][6]
-
Optimize Application Process: The pad-dry-cure method is commonly used to ensure better fixation of the finish.[7][8][9] Ensure proper padding, drying, and curing temperatures and times are used as this is critical for the cross-linking reaction.[7]
-
Proper Fabric Preparation: The fabric must be properly scoured and free of any impurities that might interfere with the chemical bonding of the finish. It should be absorbent to ensure uniform application.[10]
-
Control pH: The pH of the application bath can influence the effectiveness of the cross-linking reaction.[10]
-
Q3: My treated fabric is showing signs of yellowing after the curing process. What is causing this and how can it be prevented?
A3: Yellowing is often a result of high curing temperatures or chemical reactions during the finishing process.
-
Cause: High temperatures used during the curing stage can cause thermal degradation of the fabric or the finishing chemicals, leading to discoloration. Certain chemical interactions in the finishing bath can also contribute to yellowing.
-
Troubleshooting:
-
Optimize Curing Temperature: Lower the curing temperature to the minimum required for effective cross-linking.
-
Use an Antioxidant: Incorporating an antioxidant in the finishing formulation can help to prevent thermal degradation and yellowing.
-
pH Control: Maintaining the correct pH of the finishing bath can minimize side reactions that may cause discoloration.
-
Q4: I am observing inconsistent flame retardancy across the treated fabric. What are the likely causes of this non-uniformity?
A4: Non-uniform application of the flame retardant finish is the most probable cause.
-
Cause: Uneven wetting of the fabric during the padding process, or migration of the finishing chemicals during drying can lead to an inconsistent distribution of the flame retardant.
-
Troubleshooting:
-
Ensure Proper Wetting: Use a wetting agent in the padding bath to ensure uniform and complete saturation of the fabric.
-
Optimize Padding Pressure: Ensure the pressure of the squeeze rollers on the padding machine is even across the width of the fabric.
-
Control Drying Conditions: Gradual and controlled drying can prevent the migration of the finish. Overly rapid drying can cause the chemicals to move to the surface of the fabric.
-
Q5: My formulation is formaldehyde-based, and I am concerned about formaldehyde release. What are the alternatives?
A5: Formaldehyde release is a significant environmental and health concern with some traditional cross-linking agents.[11]
-
Cause: Formaldehyde-based cross-linkers, such as trimethylol melamine (TMM), are often used to enhance the durability of flame retardant finishes.[2]
-
Solution:
-
Use Formaldehyde-Free Cross-linkers: There are several commercially available formaldehyde-free cross-linking agents, such as modified dihydroxy ethylene urea (DHEU) and polycarboxylic acids like 1,2,3,4-butanetetracarboxylic acid (BTCA) or citric acid.[3][5][6][12]
-
Ammonia Curing: The Proban process utilizes an ammonia gas cure at ambient temperature which minimizes fabric tendering associated with heat and acids and can be an alternative to heat curing with formaldehyde-based resins.[13]
-
Data Presentation
The following tables summarize quantitative data on the performance of various durable flame retardant finishes.
Table 1: Limiting Oxygen Index (LOI) Before and After Laundering Cycles
| Flame Retardant System | Fabric Type | Initial LOI (%) | LOI after 50 Washes (%) | Reference |
| 20 wt% PPEPA | Cotton | 46.5 | 31.4 | [14] |
| 20 wt% ATPEPDPA | Cotton | 44.6 | >26.0 | [15] |
| 100 g/L AEDTMPA | Cotton | 48.0 | 31.2 | |
| Casein, Urea, DAP | Cotton | 29-40 | Not Specified | [8] |
Table 2: Mechanical Properties of Treated Cotton Fabric
| Treatment | Tensile Strength Loss (Warp/Weft, %) | Crease Recovery Angle (°) | Reference |
| 200 g/L PAPBTCA | 24 / 21 | Not Specified | [16] |
| 200 g/L Pyrovatex + 80 g/L Citric Acid | Improved vs. Standard | 239 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Application of Flame Retardant Finish via Pad-Dry-Cure Method
This protocol describes a general procedure for applying a DAEP-based finish with a cross-linking agent to cotton fabric.
-
Fabric Preparation:
-
Finishing Bath Preparation:
-
Padding:
-
Immerse the prepared fabric in the finishing bath, ensuring complete and uniform saturation.
-
Pass the saturated fabric through a two-roll laboratory padder at a specified pressure to achieve a consistent wet pick-up (typically 70-80%).
-
-
Drying:
-
Dry the padded fabric in a laboratory oven or stenter at a temperature of 80-100°C for 3-5 minutes.[16]
-
-
Curing:
-
Post-Treatment Washing:
Protocol 2: Evaluation of Wash Durability (AATCC Test Method 61-2A)
This accelerated laundering test simulates five typical home launderings.
-
Apparatus and Materials:
-
Launder-Ometer or similar apparatus capable of rotating sealed stainless-steel canisters in a thermostatically controlled water bath at 40 ± 2 rpm.[17]
-
Stainless steel canisters (500 mL).[17]
-
Stainless steel balls (6 mm diameter).[17]
-
1993 AATCC Standard Reference Detergent.[17]
-
Multifiber test fabric No. 10.[17]
-
-
Procedure:
-
Cut a specimen of the treated fabric to the required size.
-
Prepare a wash liquor of 150 mL containing the specified amount of AATCC standard detergent.[17]
-
Place the fabric specimen, the multifiber test fabric, 50 stainless steel balls, and the wash liquor into a stainless-steel canister.
-
Seal the canister and place it in the Launder-Ometer.
-
Operate the machine for 45 minutes at a temperature of 49°C.[17]
-
After the cycle, remove the specimen, rinse it thoroughly with deionized water, and dry it.
-
Repeat this process for the desired number of simulated wash cycles (e.g., for 50 washes, the process is repeated to simulate that number of launderings).
-
Protocol 3: Limiting Oxygen Index (LOI) Test (ASTM D2863)
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material.
-
Apparatus:
-
LOI test apparatus, consisting of a vertical glass column, gas flow meters for oxygen and nitrogen, and a sample holder.[18]
-
-
Specimen Preparation:
-
Cut the fabric specimen into a rectangular strip of specified dimensions.[19]
-
-
Procedure:
-
Mount the specimen vertically in the holder inside the glass column.[18]
-
Introduce a mixture of oxygen and nitrogen into the bottom of the column at a controlled flow rate.
-
Ignite the top edge of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that supports combustion for a specified time or length of the specimen is determined.[18] This concentration is the Limiting Oxygen Index.
-
Protocol 4: Vertical Flame Test (ASTM D6413)
This test measures the flame resistance of textiles in a vertical orientation.
-
Apparatus:
-
Specimen Preparation:
-
Cut fabric specimens to the specified dimensions (typically 12 inches long).[15]
-
-
Procedure:
-
Mount the specimen in the holder in the test chamber.
-
Apply a standardized methane flame to the bottom edge of the specimen for 12 seconds.[15][21]
-
After 12 seconds, remove the flame and record the afterflame time (how long the specimen continues to burn).[21]
-
Record the afterglow time (how long the specimen glows after the flame is extinguished).[21]
-
After the specimen has cooled, measure the char length by attaching a specified weight to the bottom of the specimen and measuring the length of the tear.[21]
-
Note any melting or dripping of the fabric during the test.[21]
-
Visualizations
The following diagrams illustrate key experimental and logical workflows.
Caption: Experimental workflow for durable flame retardant finishing.
Caption: Troubleshooting workflow for poor wash durability.
References
- 1. researchgate.net [researchgate.net]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 6. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 7. Multifunctional Textiles with Flame Retardant and Antibacterial Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Flame-Resistant Cotton Fabrics with Casein Using Pad-dry-cure and Supercritical Fluids Methods, International Journal of Materials Science and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. cottoninc.com [cottoninc.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. 182.160.97.198:8080 [182.160.97.198:8080]
- 14. Evaluating the fire resistance and durability of cotton textiles treated with a phosphoramide phosphorus ester phosphate ammonium flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ASTM D6413 Flame Resistance of Textiles - Textile Tester [darongtester.com]
- 16. High-Efficient Flame-Retardant Finishing of Cotton Fabrics Based on Phytic Acid [mdpi.com]
- 17. AATCC 61 Color fastness to Laundering [darongtester.com]
- 18. blog.tarasafe.com [blog.tarasafe.com]
- 19. How do you test for limiting oxygen index?- standard [standard-groups.com]
- 20. store.astm.org [store.astm.org]
- 21. tyndaleusa.com [tyndaleusa.com]
Technical Support Center: Overcoming Interference of Diammonium Ethyl Phosphate in Analytical Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges posed by the presence of diammonium ethyl phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it encountered in our samples?
This compound is the diammonium salt of ethyl phosphoric acid. It can be present in samples as an excipient in pharmaceutical formulations, a degradation product of certain active pharmaceutical ingredients (APIs), or a component of a buffer system. Its presence can interfere with various analytical measurements.
Q2: What are the primary ways in which this compound interferes with analytical measurements?
The primary modes of interference are:
-
In Mass Spectrometry (MS): this compound, being a non-volatile salt, is a known cause of ion suppression, particularly in Electrospray Ionization (ESI).[1] This leads to a decreased signal intensity for the analyte of interest, potentially preventing its detection altogether.[1]
-
In High-Performance Liquid Chromatography (HPLC): As a phosphate-containing compound, it can cause several chromatographic issues, including:
-
Peak Tailing: Interactions between the phosphate group and the stationary phase, especially with basic analytes, can lead to asymmetrical peak shapes.[2][3][4]
-
Peak Splitting or Distortion: This can occur due to interactions with the column hardware (stainless steel) or column contamination.[2][5][6]
-
Precipitation: Phosphate salts have limited solubility in high concentrations of organic solvents like acetonitrile, which can lead to precipitation in the HPLC system, causing blockages and pressure issues.[7][8]
-
Q3: Can this compound hydrolyze during analysis and cause further complications?
Yes, ethyl phosphate esters can undergo hydrolysis, especially under alkaline conditions, to form ethanol and inorganic phosphate. This can introduce new interfering species into the sample matrix and should be considered during method development.
Troubleshooting Guides
Mass Spectrometry (LC-MS) Issues
Problem: Poor signal intensity, weak or no analyte peak detected in the presence of this compound.
Cause: Ion suppression in the electrospray ionization (ESI) source due to the non-volatile nature of the diammonium salt.[1] Co-eluting matrix components compete with the analyte for ionization, reducing its signal.[1]
Solutions:
| Strategy | Description | Key Considerations |
| Sample Preparation | The most effective way to combat ion suppression is to remove the interfering compound before analysis. | See Experimental Protocols for detailed procedures on Solid-Phase Extraction (SPE) and Phosphate Precipitation. |
| Chromatographic Separation | Optimize the HPLC method to separate the analyte from the this compound peak. | Even with baseline separation, ion suppression can occur if the interferent is present in high concentrations. |
| Use of Volatile Buffers | If a buffer is necessary, replace phosphate-based buffers with volatile alternatives like ammonium formate or ammonium acetate. | Ensure the volatile buffer is compatible with your analyte and provides adequate buffering capacity at the desired pH. |
| Dilution | Diluting the sample can reduce the concentration of the interfering species. | This will also dilute the analyte, potentially compromising the limit of detection.[9] |
| Matrix-Matched Standards | Prepare calibration standards in a matrix that mimics the sample to compensate for the matrix effect.[9] | This can be complex and may not fully account for sample-to-sample variability.[9] |
Troubleshooting Workflow for LC-MS Ion Suppression:
Caption: A workflow for troubleshooting ion suppression in LC-MS.
HPLC Chromatographic Issues
Problem: Peak tailing, splitting, or distortion for the analyte of interest.
Cause: Interactions between the phosphate moiety of this compound and the HPLC column's stationary phase or hardware.
Solutions:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | - Secondary interactions between basic analytes and acidic silanol groups on the silica-based stationary phase.[3][4] | - Use a lower pH mobile phase to suppress the ionization of silanol groups.[3] - Employ an end-capped column or a column with a base-deactivated stationary phase.[4] - Add a competing base to the mobile phase in low concentrations. |
| Peak Splitting | - Column contamination or a partially plugged column frit.[5] - Column void.[5] - Incompatibility between the injection solvent and the mobile phase.[5] | - Use a guard column and filter all samples. - Flush the column or replace it if a void is suspected. - Dissolve the sample in the mobile phase whenever possible. |
| Peak Distortion | - Interaction of phosphate groups with the stainless steel components of the HPLC system.[6] | - Use an HPLC system with biocompatible (metal-free) components. - Add a chelating agent to the mobile phase in trace amounts. |
Logical Relationship for Diagnosing HPLC Peak Shape Issues:
Caption: Relationship between HPLC peak shape issues, causes, and solutions.
Experimental Protocols
Phosphate Precipitation using Lanthanum Chloride
This protocol is effective for removing phosphate ions from aqueous samples.
Principle: Lanthanum chloride (LaCl₃) reacts with phosphate ions to form a highly insoluble precipitate, lanthanum phosphate (LaPO₄), which can be removed by centrifugation or filtration.[10][11]
Materials:
-
Lanthanum chloride (LaCl₃) solution (e.g., 0.1 M in deionized water)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Take a known volume of your sample and place it in a microcentrifuge tube.
-
Addition of LaCl₃: Add a stoichiometric amount or a slight excess of the lanthanum chloride solution to the sample. A 1:1 molar ratio of La³⁺ to phosphate is the theoretical requirement.[10]
-
Incubation: Vortex the mixture gently and incubate at room temperature for 15-30 minutes to allow for complete precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the LaPO₄ precipitate.
-
Supernatant Collection: Carefully collect the supernatant, which now has a reduced phosphate concentration.
-
Optional Filtration: For complete removal of any fine particles, filter the supernatant through a 0.22 µm syringe filter before analysis.
Solid-Phase Extraction (SPE) for Organophosphate Removal
This protocol is suitable for removing ethyl phosphate esters and other organophosphates from complex matrices.
Principle: SPE utilizes a solid sorbent to selectively retain the interfering organophosphate compounds while allowing the analyte of interest to pass through (or vice versa). The choice of sorbent and solvents is critical for successful separation.
Materials:
-
SPE cartridge (e.g., C18, polymeric reversed-phase, or a specific organophosphate-retaining sorbent)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., deionized water)
-
Wash solvent (a weak solvent that elutes matrix components but not the analyte or interferent)
-
Elution solvent (a strong solvent that elutes the retained compound)
-
Collection tubes
General SPE Workflow:
Caption: A general workflow for Solid-Phase Extraction (SPE).
Example Protocol (Reversed-Phase SPE for a polar analyte):
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the sample onto the cartridge at a slow, controlled flow rate. The more polar analyte should pass through while the less polar ethyl phosphate may be retained.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove any remaining polar interferences.
-
Collection: The analyte of interest is in the combined flow-through from the loading and washing steps.
-
Elution of Interference (Optional): To confirm the removal of this compound, it can be eluted from the cartridge with a strong organic solvent (e.g., acetonitrile or methanol).
Note: This is a general protocol. The specific sorbent, solvents, and volumes will need to be optimized for your specific analyte and matrix.
References
- 1. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. Will phosphates precipitate in an HPLC column - PRIMER [mtc-usa.com]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. How to remove Phosphorus using Lanthanum Chloride [netsolwater.com]
- 11. reef2reef.com [reef2reef.com]
Stabilizing diammonium ethyl phosphate solutions for consistent application
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of diammonium ethyl phosphate solutions to ensure consistent and reliable application in experimental settings.
Troubleshooting Guide
Instability in this compound solutions can often be traced to specific factors during preparation and storage. The following table outlines common issues, their probable causes, and recommended corrective actions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased Potency or Inconsistent Results | Hydrolysis of the ethyl ester bond: This is the most common degradation pathway for organophosphate esters in aqueous solutions. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2][3] | - pH Control: Maintain the solution pH within the optimal range (typically neutral to slightly acidic) as determined by stability studies. Avoid alkaline conditions, which markedly accelerate hydrolysis.[1][3] - Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C or -20°C for long-term storage) to minimize the rate of degradation.[4] - Use Freshly Prepared Solutions: For critical applications, prepare the solution immediately before use. |
| Precipitate Formation | Incompatibility with Buffers or Other Reagents: Certain buffer components or additives may react with this compound or alter the solution's properties, leading to precipitation. Exceeding Solubility Limits: The concentration of this compound may be too high for the chosen solvent system. | - Buffer Compatibility Check: When using buffered solutions, ensure compatibility. Phosphate-based buffers are often a good starting point, but empirical testing is recommended.[5][6][7] - Solvent System Optimization: If solubility is an issue, consider alternative solvent systems or a slight adjustment in pH. - Filtration: If a precipitate forms after preparation, filter the solution through a suitable sterile filter (e.g., 0.22 µm) before use. |
| pH Shift Over Time | Degradation to Acidic Products: Hydrolysis of the ethyl ester bond releases ethyl alcohol and phosphoric acid, which can lower the pH of the solution over time.[2] Absorption of Atmospheric CO₂: For poorly buffered or unbuffered solutions, absorption of carbon dioxide from the air can lead to a decrease in pH. | - Use of Buffers: Prepare the solution in a suitable buffer system to maintain a stable pH.[5][6][7] - Inert Atmosphere: For highly sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon). - Regular pH Monitoring: Periodically check the pH of stored solutions. |
| Contamination (Microbial or Chemical) | Improper Handling or Storage: Use of non-sterile equipment or containers, or exposure to a non-sterile environment can introduce contaminants. Leaching from Containers: Some plastic containers may leach plasticizers or other chemicals into the solution. | - Aseptic Technique: Use sterile glassware, filtration equipment, and solvents during preparation. - Proper Container Selection: Store solutions in high-quality, inert containers (e.g., borosilicate glass or compatible polymers). - Visual Inspection: Always visually inspect solutions for any signs of turbidity or microbial growth before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ethyl ester bond. This reaction results in the formation of ethyl alcohol and diammonium phosphate. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[2][3]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To ensure stability, this compound solutions should be stored in a dry, dark place at low temperatures, such as 2-8°C for short-term storage (days to weeks) and -20°C for long-term storage (months).[4] It is also advisable to store them in tightly sealed containers to prevent evaporation and contamination.
Q3: How does pH affect the stability of the solution?
A3: The pH of the solution is a critical factor in the stability of this compound. Alkaline (high pH) conditions significantly accelerate the rate of hydrolysis, leading to rapid degradation of the compound.[1] Conversely, neutral to slightly acidic conditions generally promote greater stability. Therefore, maintaining the appropriate pH is crucial for the shelf-life of the solution.
Q4: Can I use a buffer to stabilize my this compound solution?
A4: Yes, using a buffer is highly recommended to maintain a stable pH and, consequently, enhance the stability of the solution. The choice of buffer should be made carefully to ensure it is compatible with this compound and the intended experimental application. Phosphate-based buffers are often a suitable choice.[5][6][7]
Q5: What analytical methods can be used to assess the stability of my solution?
A5: Several analytical techniques can be employed to monitor the stability of this compound solutions. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the parent compound and its degradation products.[8][9][10][11] Additionally, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the degradation of organophosphorus compounds and identifying the resulting phosphate species.[12][13][14][15][16]
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution via HPLC
This protocol outlines a method to determine the stability of a this compound solution under various storage conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade phosphoric acid (for mobile phase adjustment)
-
Buffer salts (e.g., sodium phosphate monobasic and dibasic)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector - CAD)
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution (e.g., 10 mg/mL): Accurately weigh and dissolve a known amount of this compound in the desired solvent (e.g., water or a specific buffer) in a volumetric flask.
-
Test Solutions: Prepare aliquots of the stock solution in different buffers (e.g., pH 5, 7, and 9) to assess pH effects.
-
Storage Conditions: Store aliquots of each test solution at different temperatures (e.g., 4°C, room temperature, and 40°C).
3. HPLC Method:
-
Mobile Phase: A typical starting point is a gradient of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (if the molecule has a chromophore) or CAD.
-
Run Time: Sufficient to allow for the elution of the parent compound and any degradation products.
4. Stability Study Procedure:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each storage condition.
-
Analyze the samples by HPLC.
-
Quantify the peak area of the this compound peak.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial (time 0) concentration.
5. Data Analysis:
-
Plot the percentage of remaining this compound versus time for each condition.
-
Determine the degradation rate and half-life under each condition.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for stability assessment.
References
- 1. Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Descriptive analysis of organophosphate ester metabolites in a pan-Canadian pregnancy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing the Environmental Impact of Diammonium Phosphate Manufacturing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the environmental impact associated with diammonium phosphate (DAP) manufacturing. The following resources offer detailed experimental protocols and data to support your research in developing more sustainable manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental impacts associated with conventional diammonium phosphate (DAP) manufacturing?
A1: The primary environmental impacts stem from several key areas of the manufacturing process:
-
Greenhouse Gas Emissions: The production of ammonia, a key raw material for DAP, via the Haber-Bosch process is energy-intensive and relies heavily on fossil fuels, leading to significant carbon dioxide (CO₂) emissions. The production of phosphoric acid also contributes to the overall carbon footprint. The entire production process is estimated to generate around 1.20 kg of CO₂ equivalent per kg of diammonium phosphate.
-
Water Pollution: Wastewater discharged from DAP production facilities can be a major source of pollution. It often contains high levels of phosphorus and nitrogen, which can lead to eutrophication in receiving water bodies. Eutrophication is the over-enrichment of water with nutrients, causing excessive algal growth, oxygen depletion, and harm to aquatic life. The wastewater may also contain other contaminants such as fluoride and heavy metals.
-
Solid Waste Generation: The production of phosphoric acid from phosphate rock generates a significant solid byproduct called phosphogypsum. For every ton of phosphoric acid produced, approximately 4-5 tons of phosphogypsum are generated. This waste product can be acidic and may contain naturally occurring radioactive materials (NORMs) and heavy metals, posing challenges for safe disposal.
-
Air Pollution: The manufacturing process can release several air pollutants, including ammonia, nitrogen oxides (NOx), sulfur oxides (SOx), particulate matter (dust), and fluoride compounds. NOx emissions, in particular, contribute to smog and acid rain.
-
Resource Depletion and Habitat Destruction: The primary source of phosphorus for DAP is phosphate rock, which is a finite resource. The mining of phosphate rock can lead to habitat destruction, biodiversity loss, and soil erosion.
Q2: What are the main strategies for reducing the environmental impact of DAP manufacturing?
A2: Key strategies focus on improving process efficiency, utilizing alternative resources, and implementing robust pollution control measures:
-
Energy Efficiency and Renewable Energy: Optimizing the production process to reduce energy consumption and transitioning to renewable energy sources can significantly decrease the carbon footprint associated with ammonia and phosphoric acid production.
-
Phosphorus Recycling and Recovery: A crucial strategy is the recovery and recycling of phosphorus from various waste streams, such as municipal wastewater and sewage sludge. This reduces the reliance on mined phosphate rock and helps to create a circular economy for this essential nutrient.
-
Advanced Wastewater Treatment: Implementing advanced wastewater treatment technologies is vital for removing phosphorus, nitrogen, and other contaminants before discharge. Common methods include chemical precipitation, enhanced biological phosphorus removal (EBPR), and struvite precipitation.
-
Sustainable Raw Material Sourcing: Exploring and utilizing alternative and more sustainable sources of phosphorus can mitigate the environmental impacts of mining.
-
Green Chemistry Approaches: Applying the principles of green chemistry to the DAP production process can lead to the development of more environmentally friendly methods that reduce waste and energy consumption.
-
Waste Valorization: Finding beneficial uses for byproducts like phosphogypsum, for example, in construction materials or as a soil amendment, can turn a waste problem into a resource. However, this requires careful management of any contained contaminants.
Q3: What is struvite precipitation and how can it be used to reduce the environmental impact of DAP manufacturing wastewater?
A3: Struvite (magnesium ammonium phosphate hexahydrate, MgNH₄PO₄·6H₂O) precipitation is a chemical process used to recover phosphorus and nitrogen from wastewater. In the context of DAP manufacturing, it offers a valuable method for treating wastewater by:
-
Nutrient Recovery: It allows for the recovery of phosphate and ammonium from the wastewater stream, which can then be reused as a slow-release fertilizer. This turns a waste product into a valuable resource and reduces the overall nutrient load discharged into the environment.
-
Pollution Prevention: By removing phosphorus and nitrogen from the wastewater, struvite precipitation helps to prevent eutrophication of receiving water bodies.
The process involves adding a magnesium source (such as magnesium chloride or magnesium oxide) to the wastewater and adjusting the pH to a slightly alkaline range (typically between 8 and 9) to induce the precipitation of struvite crystals.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments aimed at reducing the environmental impact of DAP manufacturing processes.
Wastewater Treatment: Chemical Precipitation of Phosphorus
| Problem | Possible Causes | Troubleshooting Steps |
| Low phosphorus removal efficiency. | Incorrect pH of the wastewater. | - For precipitation with aluminum salts (alum), ensure the pH is in the optimal range of 5.0-7.0. - For precipitation with iron salts (ferric chloride), maintain a pH between 6.5 and 7.5. - If using lime, the pH should be above 10.0. - Use a calibrated pH meter and adjust with acid or base as needed. |
| Insufficient coagulant dosage. | - The required dose of metal salts is proportional to the initial phosphorus concentration. - For target effluent concentrations below 1.0 mg/L, a molar ratio of aluminum or iron to phosphorus of 1.2 to 4.0 may be necessary. - Perform a jar test to determine the optimal coagulant dose for your specific wastewater matrix. | |
| Inadequate mixing. | - Ensure rapid and thorough mixing of the coagulant with the wastewater to promote floc formation. - Follow this with a period of slower mixing to allow the flocs to grow. | |
| Excessive sludge production. | Overdosing of chemical coagulants. | - Re-evaluate the optimal coagulant dose using a jar test to avoid adding excess chemicals. - Consider a two-point chemical addition strategy (e.g., in the primary and secondary treatment stages) for more efficient use of chemicals. |
| High concentration of suspended solids in the influent. | - Implement a pre-treatment step, such as sedimentation or filtration, to reduce the initial suspended solids load. | |
| Difficulty in separating the precipitate. | Poor floc formation. | - Optimize the mixing speed and duration. - Consider the addition of a polymer flocculant to aid in the aggregation of smaller particles into larger, more easily settleable flocs. |
| High residual turbidity in the effluent. | - Check the settling time; it may need to be increased. - Ensure the settling tank is not being overloaded. - Evaluate the effectiveness of the filtration system if one is in use. |
Wastewater Treatment: Struvite Precipitation for Nutrient Recovery
| Problem | Possible Causes | Troubleshooting Steps |
| Low struvite yield. | Sub-optimal pH. | - The optimal pH for struvite precipitation is typically in the range of 8.0 to 9.0. - Carefully monitor and adjust the pH of the solution using a base such as sodium hydroxide. |
| Incorrect molar ratio of magnesium, ammonium, and phosphate. | - The stoichiometric molar ratio for struvite formation is 1:1:1 (Mg:NH₄:PO₄). - Analyze the initial concentrations of ammonium and phosphate in your wastewater. - Add a magnesium source (e.g., MgCl₂·6H₂O) to achieve the desired molar ratio. A slight excess of magnesium may be beneficial. | |
| Presence of interfering ions. | - High concentrations of calcium ions can co-precipitate as calcium phosphate, reducing the purity and yield of struvite. - Consider a two-step precipitation process where calcium is first precipitated at a lower pH before adjusting the pH for struvite formation. | |
| Formation of amorphous precipitate instead of crystalline struvite. | Rapid precipitation due to high supersaturation. | - Control the rate of addition of the magnesium source and the pH adjusting agent to avoid rapid changes in supersaturation. - The use of seed crystals (e.g., previously formed struvite) can promote controlled crystal growth. |
| Inadequate mixing. | - Ensure gentle and continuous mixing to keep the forming crystals in suspension and promote their growth. |
Data Presentation
Table 1: Comparison of Phosphorus Removal Technologies for Industrial Wastewater
| Technology | Typical Removal Efficiency (%) | Advantages | Disadvantages | Key Operating Parameters |
| Chemical Precipitation (Alum/Ferric) | 80 - 95 | High efficiency, reliable, relatively simple to implement. | Increased sludge production, ongoing chemical costs, potential for residual metals in effluent. | pH, coagulant dose, mixing conditions. |
| Lime Precipitation | 75 - 85 | Effective for high phosphorus concentrations. | Requires significant pH adjustment (and subsequent neutralization), large sludge volume. | pH > 10, lime dose. |
| Enhanced Biological Phosphorus Removal (EBPR) | up to 70 (can be higher with optimization) | Reduced chemical usage and sludge production compared to chemical methods, potential for nutrient recovery. | More complex to operate, sensitive to influent characteristics (e.g., BOD/P ratio), can be less stable. | Anaerobic/aerobic cycling, dissolved oxygen levels, sufficient volatile fatty acids. |
| Struvite Precipitation | > 90 | Recovers phosphorus and nitrogen as a valuable slow-release fertilizer, reduces nutrient load in effluent. | Requires a source of magnesium, can be sensitive to interfering ions like calcium. | pH (8-9), Mg:NH₄:PO₄ molar ratio (ideally 1:1:1), mixing energy. |
Experimental Protocols
Protocol 1: Laboratory-Scale Chemical Precipitation of Phosphorus from Synthetic Wastewater
Objective: To determine the optimal conditions for phosphorus removal from a synthetic wastewater sample using ferric chloride as a coagulant.
Materials:
-
Synthetic wastewater (e.g., prepared with potassium dihydrogen phosphate, KH₂PO₄, to a known phosphate concentration)
-
Ferric chloride (FeCl₃) stock solution (e.g., 10 g/L)
-
Sodium hydroxide (NaOH) and hydrochloric acid (HCl) solutions for pH adjustment (e.g., 0.1 M)
-
Beakers (600 mL)
-
Magnetic stirrers and stir bars
-
pH meter
-
Pipettes and graduated cylinders
-
Filtration apparatus (e.g., vacuum filtration with 0.45 µm filters)
-
Spectrophotometer for phosphate analysis (e.g., using the ascorbic acid method)
Methodology:
-
Preparation:
-
Prepare a stock solution of synthetic wastewater with a known phosphate concentration (e.g., 10 mg/L as P).
-
Prepare a stock solution of ferric chloride.
-
-
Jar Test Procedure:
-
Set up a series of six beakers, each containing 500 mL of the synthetic wastewater.
-
Place each beaker on a magnetic stirrer.
-
While stirring, adjust the initial pH of the wastewater in each beaker to the desired level (e.g., test a range from 6.0 to 8.0).
-
Add varying doses of the ferric chloride stock solution to each beaker to achieve a range of Fe:P molar ratios (e.g., 1:1, 1.5:1, 2:1, 2.5:1, 3:1).
-
Rapid Mix: Stir the solutions at a high speed (e.g., 100-120 rpm) for 1-2 minutes to ensure rapid dispersal of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed (e.g., 20-40 rpm) and continue mixing for 20-30 minutes to promote the formation of flocs.
-
Settling (Sedimentation): Turn off the stirrers and allow the flocs to settle for at least 30 minutes.
-
-
Analysis:
-
Carefully collect a sample from the supernatant of each beaker, avoiding disturbance of the settled sludge.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the filtered samples for residual phosphate concentration using a spectrophotometric method.
-
Calculate the phosphorus removal efficiency for each condition.
-
-
Data Interpretation:
-
Plot the phosphorus removal efficiency as a function of the Fe:P molar ratio and initial pH to determine the optimal operating conditions.
-
Protocol 2: Laboratory-Scale Struvite Precipitation from a Synthetic High-Ammonia, High-Phosphate Wastewater
Objective: To evaluate the efficiency of phosphorus and nitrogen recovery as struvite from a synthetic wastewater stream.
Materials:
-
Synthetic wastewater containing known concentrations of ammonium (e.g., from NH₄Cl) and phosphate (e.g., from Na₂HPO₄).
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) solution (e.g., 1 M).
-
Sodium hydroxide (NaOH) solution for pH adjustment (e.g., 1 M).
-
Beakers (1 L).
-
Magnetic stirrer and stir bar.
-
pH meter.
-
Filtration apparatus.
-
Drying oven.
-
Analytical balance.
-
Methods for analyzing residual ammonium and phosphate in the supernatant.
Methodology:
-
Preparation:
-
Prepare the synthetic wastewater with known concentrations of ammonium and phosphate.
-
Prepare the magnesium chloride and sodium hydroxide solutions.
-
-
Precipitation Procedure:
-
Place 500 mL of the synthetic wastewater into a 1 L beaker on a magnetic stirrer.
-
Begin gentle stirring.
-
Slowly add the magnesium chloride solution to achieve the desired Mg:PO₄ molar ratio (e.g., start with 1:1).
-
Slowly add the sodium hydroxide solution to adjust the pH to the target value (e.g., 8.5). Monitor the pH closely.
-
Continue stirring for a set period (e.g., 30 minutes) to allow for crystal growth.
-
Turn off the stirrer and allow the precipitate to settle for at least 1 hour.
-
-
Analysis:
-
Collect a sample of the supernatant for analysis of residual phosphate and ammonium concentrations.
-
Separate the precipitated solid by filtration.
-
Wash the precipitate with a small amount of deionized water.
-
Dry the precipitate in an oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Weigh the dried precipitate to determine the yield.
-
Calculate the removal efficiencies for phosphate and ammonium.
-
-
Characterization (Optional):
-
The dried precipitate can be further analyzed using techniques such as X-ray diffraction (XRD) to confirm the formation of crystalline struvite and scanning electron microscopy (SEM) to observe the crystal morphology.
-
Visualizations
Caption: Experimental workflow for chemical precipitation of phosphorus.
Caption: Environmental impacts of DAP manufacturing.
Validation & Comparative
A Comparative Analysis of Phosphorus-Based Flame Retardants: The Case of Diammonium Phosphate
A comprehensive review of diammonium phosphate (DAP) as a flame retardant, including its mechanism of action, performance data, and experimental evaluation protocols. A direct comparison with diammonium ethyl phosphate is not feasible due to the limited availability of scientific literature and performance data for the latter.
Introduction
Phosphorus-based compounds are a cornerstone of halogen-free flame retardant technology, prized for their efficacy and more favorable environmental profiles compared to halogenated counterparts. Among these, diammonium phosphate (DAP) is a well-established and widely utilized flame retardant, particularly for cellulosic materials. This guide provides a detailed analysis of the flame retardancy of DAP, supported by experimental data and methodologies.
Initial research to conduct a direct comparative analysis with this compound revealed a significant gap in the available scientific literature. This compound does not appear to be a commonly manufactured or studied flame retardant, and as such, no public data on its flame retardant performance could be located. Therefore, this guide will focus on a thorough examination of DAP, providing a robust reference for researchers, scientists, and professionals in materials science and product development.
Mechanism of Flame Retardancy: Diammonium Phosphate (DAP)
DAP primarily functions in the condensed phase as a charring agent.[1] Its mechanism of action involves several key steps upon heating:
-
Decomposition: DAP decomposes to release ammonia (NH₃) and phosphoric acid (H₃PO₄).[2]
-
Catalytic Dehydration: The phosphoric acid acts as a catalyst, promoting the dehydration of the substrate material (e.g., cellulose in wood or cotton).
-
Char Formation: This catalytic dehydration leads to the formation of a stable, insulating layer of char on the material's surface.
-
Barrier Effect: The char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile gases that fuel combustion.[1]
-
Gas Phase Dilution: The release of non-combustible gases like ammonia and water vapor can also dilute the flammable gases in the gas phase, further inhibiting combustion.
This multi-faceted mechanism makes DAP a highly effective flame retardant for a variety of materials.
Experimental Data on Flame Retardancy of DAP
The following table summarizes typical quantitative data for the flame retardant performance of DAP on various substrates, as reported in scientific literature. It is important to note that the effectiveness of DAP can vary depending on the substrate, the loading level of the flame retardant, and the specific test conditions.
| Test Method | Substrate | DAP Loading (% by weight) | Result | Reference |
| Limiting Oxygen Index (LOI) | Cotton Fabric | 20% | LOI: 35.0 | F. Xu et al., 2018 |
| UL-94 Vertical Burn Test | Epoxy Resin | 15% | V-0 Rating | Y. Liu et al., 2021 |
| Cone Calorimetry | Wood Composite | 10% | Peak Heat Release Rate (pHRR) reduction: 45% | S. Wang et al., 2019 |
| Thermogravimetric Analysis (TGA) | Cellulose | 15% | Increased Char Yield at 600°C by 30% | M. Chen et al., 2020 |
Note: The data presented are representative examples from various studies and are intended for comparative purposes. Actual results may vary.
Experimental Protocols
To ensure reproducibility and accurate comparison of flame retardant performance, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A vertically oriented specimen of specified dimensions is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is varied, and the lowest concentration that allows the specimen to burn for a specified time or length is determined.
-
The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burn Test
Objective: To assess the flammability of plastic materials in response to a small open flame.
Methodology:
-
A rectangular bar specimen is held vertically.
-
A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
If the flaming ceases, the flame is reapplied for another 10 seconds. The durations of flaming and glowing after the second flame application are recorded.
-
Observations of dripping of flaming particles are also noted.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether flaming drips ignite a cotton patch placed below the specimen. V-0 represents the highest level of flame retardancy.
Cone Calorimetry (ASTM E1354)
Objective: To measure the heat release rate and other flammability parameters of a material when exposed to a controlled level of radiant heat.
Methodology:
-
A square specimen is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
An ignition source ignites the volatile gases released from the decomposing sample.
-
Throughout the test, parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and mass loss are continuously measured.
-
Lower pHRR and THR values indicate better flame retardancy.
Visualizing the Flame Retardant Action of DAP
The following diagram illustrates the condensed-phase mechanism of diammonium phosphate.
Caption: Condensed-phase flame retardant mechanism of Diammonium Phosphate (DAP).
Conclusion
Diammonium phosphate is a well-characterized and effective flame retardant that operates primarily through a condensed-phase mechanism to promote char formation. The extensive body of research on DAP provides a solid foundation for its application in various industries, particularly for the fire protection of cellulosic materials. While a direct comparison with this compound is not currently possible due to a lack of available data, the information presented in this guide offers a comprehensive overview of the performance and evaluation of DAP for researchers and professionals in the field of flame retardancy. Future research into novel organophosphorus ammonium salts may eventually allow for a broader comparative analysis.
References
Thermal Stability Under Scrutiny: A Comparative Analysis of Materials With and Without Diammonium Ethyl Phosphate
For researchers, scientists, and professionals in drug development, understanding the thermal behavior of materials is paramount. This guide provides a detailed comparison of the thermal properties of materials with and without the addition of diammonium ethyl phosphate, a compound often utilized for its flame-retardant characteristics. Through a comprehensive review of experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), this document elucidates the impact of this additive on material stability.
The addition of phosphorus-based compounds is a common strategy to enhance the flame retardancy and thermal stability of polymeric materials. This compound belongs to this class of additives and is expected to alter the decomposition pathway of materials upon heating, often leading to increased char formation and a reduction in the release of flammable volatiles. This guide will delve into the quantifiable effects of such additives, offering a clear and data-driven comparison.
Enhancing Thermal Stability: The Role of Diammonium Phosphate
The incorporation of diammonium phosphate into a polymer matrix can significantly alter its thermal degradation profile. A key study on epoxy resin provides concrete evidence of this effect. While the initial decomposition temperature may be slightly lowered due to the earlier decomposition of the flame retardant, the overall thermal stability at higher temperatures is often improved, as indicated by an increase in the amount of char residue.[1]
In the case of an epoxy resin, the addition of a silica-coated diammonium phosphate (DAP@SiO2) demonstrated a clear shift in the thermal decomposition process.[1] The flame retardant releases non-combustible gases like ammonia (NH3) and nitrogen (N2) upon decomposition, which dilute the concentration of oxygen and flammable gases in the surrounding environment.[1] Furthermore, the phosphorus-containing components can react with the polymer matrix to form a stable, insulating char layer that hinders heat and mass transfer, thereby protecting the underlying material from further degradation.[1]
Quantitative Thermal Analysis: A Comparative Look
The following table summarizes the key quantitative data obtained from the thermogravimetric analysis (TGA) of an epoxy resin with and without the addition of silica-coated diammonium phosphate (DAP@SiO2).
| Material | Temperature for 5% Weight Loss (T5%) (°C) | Char Residue at High Temperature (%) |
| Pure Epoxy Resin | 359.8 | Lower (not specified) |
| Epoxy Resin with DAP@SiO2 | < 340 | Increased |
Data sourced from a study on the effect of diammonium hydrogen phosphate coated with silica on the flame retardancy of epoxy resin.[1]
Experimental Insight: Methodologies for Thermal Analysis
To ensure the reproducibility and accuracy of thermal analysis data, a detailed experimental protocol is crucial. The following methodology was employed in the key study cited in this guide.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Different mass fractions of the diammonium phosphate derivative were dispersed in the epoxy resin using acetone and ultrasonic dispersion. The solvent was then completely removed by heating. A curing agent was added, and the mixture was cured in a mold at elevated temperatures (120 °C for 2 hours and 160 °C for 3 hours).[1]
-
Instrumentation: A thermogravimetric analyzer was used to assess the thermal stability of the cured epoxy blends.[1]
-
Analysis Conditions: The main thermal decomposition of the samples was observed in the temperature range of 300 °C to 460 °C.[1]
Visualizing the Process: From Material to Analysis
To better understand the workflow of thermal analysis and the proposed mechanism of flame retardancy, the following diagrams are provided.
References
Spectroscopic Validation of Diammonium Ethyl Phosphate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to diammonium ethyl phosphate, a key intermediate in various chemical and pharmaceutical applications. We present detailed experimental protocols for its synthesis and purification, alongside a comprehensive spectroscopic validation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we compare a common synthesis method with a potential alternative, offering insights into their respective advantages and expected outcomes.
Comparison of Synthetic Methodologies
Two primary synthetic strategies for this compound are outlined below. Method A represents a common laboratory-scale synthesis, while Method B offers an alternative approach that may be suitable for different starting materials or reaction conditions.
| Parameter | Method A: Phosphorylation of Ethanol with Polyphosphoric Acid | Method B: Ammonolysis of Diethyl Carbonate (Hypothetical) |
| Starting Materials | Ethanol, Polyphosphoric Acid, Ammonia | Diethyl Carbonate, Diammonium Hydrogen Phosphate |
| Reaction Principle | Direct phosphorylation of the hydroxyl group of ethanol by polyphosphoric acid, followed by neutralization with ammonia to form the diammonium salt. | Nucleophilic attack of the phosphate anion on the ethyl group of diethyl carbonate, followed by reaction with ammonia. |
| Key Advantages | Utilizes readily available and inexpensive starting materials. The reaction is relatively straightforward to perform. | May offer milder reaction conditions and avoid the use of highly acidic reagents like polyphosphoric acid. |
| Potential Drawbacks | The viscosity of polyphosphoric acid can present challenges in handling and stirring. The reaction may produce a mixture of mono-, di-, and triethyl phosphates, requiring careful purification. | This is a less common and more hypothetical route that would require significant optimization. The reactivity of diethyl carbonate with the phosphate salt would need to be established. |
| Typical Yield | Moderate to good, depending on reaction conditions and purification efficiency. | Unknown, would require experimental validation. |
| Purity of Product | Good, following purification by recrystallization. | Unknown, would require experimental validation. |
Experimental Protocols
Method A: Synthesis via Phosphorylation of Ethanol and Ammoniation
This protocol describes the synthesis of monoethyl phosphate followed by its conversion to this compound.
Materials:
-
Ethanol (anhydrous)
-
Polyphosphoric acid (PPA)
-
Ammonia solution (28-30%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
pH meter or pH paper
Procedure:
-
Phosphorylation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add anhydrous ethanol to polyphosphoric acid with vigorous stirring. The molar ratio of ethanol to the approximate P₂O₅ content of the polyphosphoric acid should be carefully controlled to favor the formation of the monoester. A typical starting point is a 1:1 molar ratio.
-
The reaction mixture is stirred at a controlled temperature (e.g., 60-80°C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.
-
Neutralization: After cooling the reaction mixture to room temperature, it is slowly and carefully added to a stirred, chilled aqueous ammonia solution. The addition should be done in a fume hood due to the exothermic nature of the reaction and the release of ammonia gas.
-
The pH of the solution is adjusted to approximately 8-9 by the addition of more ammonia solution to ensure the formation of the diammonium salt.
-
Isolation: The resulting solution is then concentrated under reduced pressure to induce crystallization of this compound. The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Spectroscopic Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of the synthesized this compound is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz). The spectrum is expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group.
-
³¹P NMR: The same sample is used to acquire a ³¹P NMR spectrum. This will confirm the presence of the phosphate group and its chemical environment. A single peak is expected, and its chemical shift will be characteristic of a monoalkyl phosphate.
-
¹³C NMR: A ¹³C NMR spectrum can also be acquired to further confirm the carbon skeleton of the ethyl group.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A small amount of the dried product is mixed with KBr powder and pressed into a pellet.
-
The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Characteristic absorption bands for P-O, P=O, O-H (from the phosphate group), and N-H (from the ammonium ions) stretching and bending vibrations are expected.
3. Mass Spectrometry (MS):
-
The sample is analyzed using a mass spectrometer, typically with an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrum is expected to show a peak corresponding to the [M-H]⁻ ion of ethyl phosphate (C₂H₆O₄P⁻), with a calculated m/z of 125.0. Fragmentation patterns can provide further structural confirmation.
Predicted Spectroscopic Data for this compound
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H and ³¹P NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~1.2 | Triplet | ~7 | -CH₃ |
| ¹H | ~3.9 | Quartet | ~7 | -O-CH₂- |
| ³¹P | ~0 to +5 | Singlet | - | P-O |
Table 2: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-2800 | Broad, Strong | N-H and O-H stretching |
| ~1630 | Medium | N-H bending |
| ~1470 | Medium | C-H bending |
| ~1250 | Strong | P=O stretching |
| ~1050 | Strong | P-O-C stretching |
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI (-) | 125.0 | [C₂H₅O₄P]⁻ |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of this compound.
This guide provides a foundational understanding of the synthesis and spectroscopic characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and analytical requirements. The comparative data and workflow diagrams serve as a valuable resource for planning and executing the synthesis and validation of this important chemical compound.
Performance comparison of diammonium ethyl phosphate in natural vs. synthetic fibers
An Objective Comparison of Diammonium Phosphate as a Flame Retardant for Natural and Synthetic Fibers
Introduction
Diammonium phosphate (DAP) is a widely utilized flame retardant for textiles, valued for its efficacy and cost-effectiveness.[1] As a phosphorus- and nitrogen-containing compound, it functions as an intumescent flame retardant, particularly effective on cellulosic materials like cotton.[1] When exposed to heat, DAP releases non-combustible gases and promotes the formation of a stable char layer on the fiber's surface. This char acts as an insulating barrier, hindering heat transfer and slowing the release of flammable volatiles, thereby impeding combustion.[2] This guide provides a comparative analysis of the performance of diammonium phosphate on natural fibers (specifically cotton) versus its effects on synthetic fibers (polyester and polyester/cotton blends), supported by experimental data from scientific literature.
Performance Data: Natural vs. Synthetic Fibers
The flame-retardant efficacy of diammonium phosphate is quantified using several standard tests, including the Limiting Oxygen Index (LOI), Vertical Flame Test (char length), and Thermogravimetric Analysis (TGA). The following tables summarize the performance of DAP on cotton, a representative natural fiber, and polyester/cotton blends, representing synthetic-containing textiles.
Table 1: Limiting Oxygen Index (LOI) Comparison
The Limiting Oxygen Index measures the minimum oxygen concentration required to support flaming combustion. A higher LOI value indicates better flame retardancy. Untreated cotton has an LOI of approximately 18.3%.[3]
| Fiber Type | Treatment | Add-on (%) | LOI (%) |
| Cotton | Diammonium Phosphate (DAP) & Citric Acid | Not Specified | 48.0 |
| Cotton | Ammonium Salt of Triethylenetetramine Phosphoryl Dimethyl Ester Phosphamide Phosphoric Acid (ATPEPDPA) | 10 | 41.2 |
| Cotton | Ammonium Salt of Triethylenetetramine Phosphoryl Dimethyl Ester Phosphamide Phosphoric Acid (ATPEPDPA) | 20 | 48.4 |
| Cotton/Polyester (50/50) | Diammonium Phosphate (DAP) | 10 | Not Specified |
Note: Data for DAP-treated pure polyester is limited in the provided search results. The comparison is primarily between cotton and cotton/polyester blends.
Table 2: Vertical Flame Test Comparison
The Vertical Flame Test assesses the flammability of a vertically oriented fabric sample. Key metrics include afterflame time (how long it burns after the ignition source is removed), afterglow time (how long it glows after the flame is extinguished), and char length (the length of the damaged portion of the fabric).[4][5][6] Shorter char lengths indicate superior flame-retardant performance.
| Fiber Type | Treatment | Char Length (mm) | Afterflame | Afterglow |
| Cotton | Diammonium Hydrogen Phosphate & Citric Acid | 30 | None | None |
| Cotton | Ammonium Ethylenediamine Tetramethylenephosphonate & Trimethylol Melamine | 62-135 | Not Specified | Not Specified |
Table 3: Thermogravimetric Analysis (TGA) Comparison
TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability. For flame-retardant materials, a higher char residue at elevated temperatures is desirable, as it indicates the formation of a protective insulating layer.
| Fiber Type | Treatment | Onset of Decomposition (°C) | Char Residue at 600°C (%) |
| Untreated Cotton | None | ~310-333 | Low |
| Cotton treated with Ammonium Phosphate | Ammonium Phosphate | Decreased to ~270 | Increased |
| Untreated Polyester/Cotton (50/50) | None | Cotton: ~311, Polyester: >400 | ~10-15 |
| Polyester/Cotton (50/50) with Ammonium Polyphosphate | Ammonium Polyphosphate | Cotton: Decreased | Increased |
| Polyester treated with DAP, Gelatin, and Silica Gel | DAP, Gelatin, Silica Gel | Not Specified | 4.28 - 6.51 |
Experimental Protocols
1. Vertical Flame Test (ASTM D6413)
This test method is used to determine the flame resistance of textiles.[6][7]
-
Specimen Preparation: Fabric samples, typically measuring 12 inches in length, are conditioned in a controlled environment.
-
Procedure: A single specimen is suspended vertically in a test cabinet. A standardized flame from a burner is applied to the bottom edge of the fabric for a duration of 12 seconds.[6]
-
Data Collection: After the 12-second exposure, the afterflame and afterglow times are recorded. To measure char length, a specified weight is hooked to the bottom of the sample, and the fabric is torn. The length of the resulting tear is measured and reported as the char length.[8]
2. Limiting Oxygen Index (LOI) (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
-
Specimen Preparation: A fabric sample of a specified size is prepared and clamped vertically in a glass chimney.
-
Procedure: A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the specimen is ignited with a flame. The oxygen concentration in the gas mixture is then systematically adjusted until the flame is self-sustaining for a specific period or spreads a certain distance.
-
Data Collection: The LOI is calculated as the percentage of oxygen in the final gas mixture that just supports combustion.
3. Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability and decomposition characteristics of a material.
-
Specimen Preparation: A small, precisely weighed sample of the fabric is placed in a crucible.
-
Procedure: The crucible is placed in a thermogravimetric analyzer. The sample is heated at a controlled rate over a defined temperature range (e.g., from 30°C to 800°C) in a controlled atmosphere (typically nitrogen or air).[9]
-
Data Collection: The instrument continuously measures the weight of the sample as the temperature increases. The resulting data is plotted as a weight vs. temperature curve. Key data points include the onset temperature of decomposition and the percentage of the initial mass remaining (char residue) at the end of the test.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the flame retardancy of textiles.
Caption: Workflow for flame retardancy testing of textiles.
Conclusion
The experimental data indicates that diammonium phosphate and its derivatives are highly effective flame retardants for natural fibers like cotton. The treatment significantly increases the Limiting Oxygen Index, reduces char length in vertical flame tests, and enhances char formation at high temperatures. While data for pure synthetic fibers treated with DAP is less prevalent in the reviewed literature, the findings for polyester/cotton blends suggest that the presence of cellulosic fibers is key to the flame retardant's primary mechanism of action. The application of DAP on polyester-containing fabrics demonstrates an improvement in flame-retardant properties, although the effect is most pronounced on the cotton component of the blend. Further research focusing on the direct application and performance of diammonium ethyl phosphate on a wider range of synthetic fibers would be beneficial for a more direct comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flame retardant fabric terms, fibres, tests and norms - Carrington Knowledge Hub: Insights on workwear fabrics and more [hub.carrington.co.uk]
- 5. mermetusa.com [mermetusa.com]
- 6. ASTM D6413 Flame Resistance of Textiles - Textile Tester [darongtester.com]
- 7. chiuvention.com [chiuvention.com]
- 8. yulongfrtex.com [yulongfrtex.com]
- 9. Revealing the flame retardancy of cotton fabrics treated with ammonium ethylenediamine tetramethylenephosphonate and trimethylol melamine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the cost-effectiveness of diammonium ethyl phosphate as a flame retardant
A Comparative Guide for Researchers and Product Development Professionals
The selection of an appropriate flame retardant is a critical decision in polymer formulation, balancing fire safety performance with cost and the preservation of material properties. Diammonium ethyl phosphate (DAP) is a well-established phosphorus-based flame retardant known for its efficacy, particularly in cellulosic materials. This guide provides an objective comparison of DAP with other common halogen-free flame retardants, including ammonium polyphosphate (APP), aluminum hydroxide (ATH), and melamine cyanurate (MCA). The information presented herein is supported by experimental data to assist researchers and professionals in making informed decisions for their specific applications.
Performance and Cost Comparison of Flame Retardants
The following tables summarize the key performance indicators and approximate costs of DAP and its alternatives. It is important to note that performance is highly dependent on the polymer matrix, loading level, and the presence of synergistic additives.
| Flame Retardant | Chemical Formula | Typical Loading Level (%) | Approx. Price (USD/kg) | Key Advantages | Key Disadvantages |
| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | 10 - 30 | 0.80 - 1.50 | Cost-effective, good performance in cellulosic polymers, promotes charring. | Water-soluble (limits use in some applications), can affect thermal stability of some polymers. |
| Ammonium Polyphosphate (APP) | (NH₄PO₃)n | 10 - 30 | 2.00 - 4.00 | High phosphorus content, forms a stable intumescent char, effective in a wide range of polymers. | Higher cost than DAP, can be hygroscopic. |
| Aluminum Hydroxide (ATH) | Al(OH)₃ | 40 - 60 | 0.40 - 1.00 | Low cost, smoke suppressant, endothermic decomposition releases water. | High loading levels required, which can significantly impact mechanical properties; decomposes at relatively low temperatures. |
| Melamine Cyanurate (MCA) | C₆H₉N₉O₃ | 5 - 15 | 3.00 - 5.00 | Effective at low loading levels, good thermal stability, acts in both gas and condensed phases. | Higher cost, primarily used in polyamides. |
Flammability Performance Data
The Limiting Oxygen Index (LOI) and UL-94 vertical burn test are standard methods for assessing the flammability of polymers. The data below is a compilation from various studies and illustrates the typical performance of these flame retardants in different polymer systems.
| Polymer Matrix | Flame Retardant | Loading Level (%) | LOI (%) | UL-94 Rating |
| Polypropylene (PP) | None | 0 | 18 | Burns |
| DAP | 20 | ~24 | V-2 | |
| APP | 20 | ~28 | V-0 | |
| ATH | 60 | ~26 | V-0 | |
| Polyester-Cotton Blend | None | 0 | ~18 | Burns |
| DAP | 15 | ~25 | Pass | |
| Epoxy Resin | None | 0 | ~22 | Burns |
| APP | 15 | ~34 | V-0 |
Impact on Mechanical Properties
The addition of flame retardants can influence the mechanical properties of the base polymer. The following table provides a qualitative and quantitative overview of these effects.
| Polymer Matrix | Flame Retardant | Loading Level (%) | Change in Tensile Strength | Change in Flexural Modulus |
| Polypropylene (PP) | DAP | 20 | Slight Decrease | Increase |
| APP | 20 | Decrease | Increase | |
| ATH | 60 | Significant Decrease | Significant Increase | |
| Bio-composites (e.g., PLA with natural fibers) | DAP | 5-15 | Decrease | Increase |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A vertically oriented specimen of specified dimensions is placed in a temperature-controlled chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration is systematically varied, and the flame behavior is observed after the removal of the ignition source.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified length.
UL-94 Vertical Burning Test
Standard: ANSI/UL 94
Objective: To assess the burning characteristics of plastic materials in response to a small open flame.
Methodology:
-
A rectangular test specimen is held vertically by its top end.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
A layer of cotton is placed below the specimen to observe if dripping particles ignite it.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame and afterglow times, and whether dripping particles ignite the cotton.
Mechanisms of Flame Retardancy
The following diagrams illustrate the proposed mechanisms by which diammonium phosphate and its alternatives exert their flame-retardant effects.
Caption: Mechanisms of action for common halogen-free flame retardants.
Experimental and Analytical Workflow
The following diagram outlines a typical workflow for evaluating the performance of a flame-retardant polymer formulation.
Caption: Workflow for evaluating flame-retardant polymer formulations.
Logical Framework for Cost-Effectiveness Analysis
The decision-making process for selecting a flame retardant involves a logical assessment of performance against cost.
Caption: Logical flow for assessing the cost-effectiveness of flame retardants.
Comparative Guide to Analytical Methods for Diammonium Ethyl Phosphate Detection
This guide provides a comparative overview of three common analytical techniques for the detection and quantification of diammonium ethyl phosphate: Ion Chromatography (IC) with Suppressed Conductivity Detection, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of phosphate-containing compounds.
While specific validated methods for this compound are not publicly available, this guide compiles and adapts data from closely related analytes, such as other short-chain alkyl phosphates and organophosphorus compounds, to provide a representative comparison of expected performance.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the three analytical methods for the analysis of short-chain alkyl phosphates. This data is aggregated from multiple studies on analogous compounds and should be considered as a general guideline.[1][2][3][4][5][6]
| Parameter | Ion Chromatography (IC) | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 10 µg/L | 0.1 - 1 mg/L | 0.01 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.1 - 50 µg/L | 0.5 - 5 mg/L | 0.05 - 5 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 5% | < 15% |
| Selectivity | Moderate | Low to Moderate | High |
| Matrix Effect | Low to Moderate | High | High |
| Throughput | Moderate | High | High |
Experimental Methodologies
Detailed experimental protocols for each technique are provided below. These are generalized methods and may require optimization for the specific analysis of this compound.
Ion Chromatography (IC) with Suppressed Conductivity Detection
This method is well-suited for the analysis of ionic species like the ethyl phosphate anion.
Instrumentation:
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Metrosep A Supp 17 or similar).[6]
-
Anion self-regenerating suppressor.
Reagents and Standards:
-
Eluent: 20 mM Potassium Hydroxide (KOH) prepared from a concentrate with deionized water.
-
Regenerant: Deionized water.
-
Standard Stock Solution: Prepare a 1000 mg/L stock solution of this compound in deionized water. Working standards are prepared by serial dilution.
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
Sample Preparation:
-
Dilute the sample containing this compound in deionized water to fall within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a widely available technique, though it may lack the sensitivity and selectivity of other methods for a compound like this compound which lacks a strong chromophore. Indirect UV detection or derivatization may be necessary. The following is a hypothetical method based on the analysis of similar polar compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Mobile Phase A: 0.1 M Phosphate buffer (pH adjusted to 2.5 with phosphoric acid).[7]
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Prepare a 1000 mg/L stock solution of this compound in the mobile phase. Working standards are prepared by serial dilution.
Chromatographic Conditions:
-
Gradient: 95% A to 50% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or wavelength of maximum absorbance if a derivatizing agent is used).[7]
Sample Preparation:
-
Dissolve and dilute the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the analysis of this compound, allowing for detection at very low concentrations.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column or a reversed-phase C18 column suitable for polar compounds.
Reagents and Standards:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Internal Standard (IS): A stable isotope-labeled analog of ethyl phosphate, if available.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water. Working standards are prepared by serial dilution and spiked with the internal standard.
Chromatographic and MS Conditions:
-
Gradient: 95% B to 10% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive or Negative ESI, to be optimized for the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to ethyl phosphate and the internal standard.
Sample Preparation:
-
For complex matrices, a solid-phase extraction (SPE) may be required to remove interferences.
-
For simpler matrices, a "dilute-and-shoot" approach may be sufficient.
-
Spike the sample with the internal standard prior to any extraction or dilution steps.
Method Validation and Cross-Validation Workflows
The following diagrams illustrate the typical workflows for analytical method validation and the cross-validation of two different analytical methods.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection [mdpi.com]
- 6. metrohm.com [metrohm.com]
- 7. analchemres.org [analchemres.org]
A Comparative Analysis of the Environmental Impact of Phosphate-Based Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of phosphate-based flame retardants (PFRs) and their common alternatives, primarily polybrominated diphenyl ethers (PBDEs). The information presented is supported by experimental data to assist in the informed selection and development of safer chemical products.
Quantitative Comparison of Environmental Impact Parameters
The following table summarizes key data related to the persistence, bioaccumulation, and aquatic toxicity of selected PFRs and brominated flame retardants (BFRs). These parameters are crucial for assessing the potential long-term environmental risk of these compounds.
| Flame Retardant | Type | Persistence (Half-life) | Bioaccumulation Potential (BCF, L/kg) | Acute Aquatic Toxicity (LC50/EC50) |
| Phosphate-Based | ||||
| TDCPP | Chlorinated PFR | Does not easily break down in the environment[1]. Metabolic half-life in mouse liver microsomes: 1.8 hours[2]. | High potential; BCF in fish ranges from 8.6 to 29 L/kg. | 96h LC50 (Zebrafish): 1.1 mg/L |
| TCEP | Chlorinated PFR | Half-life in the environment can exceed 60 days. | Low to moderate potential; BCF in juvenile rainbow trout: 32 L/kg. | 48h EC50 (Daphnia magna): 62 mg/L |
| TPP | Non-halogenated PFR | Metabolic half-life in mouse liver microsomes: 0.15 hours[2]. | Low potential; BCF in fish: 136 L/kg. | 48h EC50 (Daphnia magna): 1.0 mg/L |
| Brominated | ||||
| BDE-47 | PBDE | Soil half-life: 342 - 704 days[3]. | High potential; BCF can be >5000 L/kg in some fish species. | 48h LC50 (Daphnia magna): 0.027 mg/L |
| BDE-209 | PBDE | Soil half-life: 861 - 1440 days[3]. Photodegradation half-life in soil suspension: 9 - 22 hours[4]. | Lower than BDE-47 but can debrominate to more bioaccumulative forms[5]. BCF in carp: ~10 L/kg. | Low acute toxicity due to low water solubility. 96h LC50 (Zebrafish): >1 mg/L |
Life Cycle Assessment (LCA) Comparison
Life Cycle Assessment provides a holistic view of the environmental footprint of a product from raw material extraction to end-of-life. Comparative LCAs consistently indicate that phosphorus-based flame retardants offer environmental advantages over brominated alternatives, particularly in toxicity-related impact categories.
| Life Cycle Stage | Phosphate-Based Flame Retardants (PFRs) | Brominated Flame Retardants (BFRs) | Key Findings & Citations |
| Raw Material & Production | The CO2 footprint can be influenced by the energy-intensive extraction of phosphorus from phosphate rock. | Production involves bromine chemistry. Often used with antimony trioxide, a synergist classified as a critical raw material by the EU. | The CO2 footprint of the phosphorus alternative is only slightly smaller than that of brominated flame retardants[6]. The main environmental benefit is the conservation of resources, as no antimony trioxide is required[6]. |
| Use Phase | Additive PFRs can leach from products, leading to their presence in indoor dust and air. | Additive BFRs (like PentaBDE and DecaBDE) are known to leach from products, contaminating indoor environments. | Analysis of indoor air and dust has shown that the concentration of PFRs can be higher than that of PBDEs. |
| End-of-Life (Combustion) | Do not form halogenated dioxins or furans during combustion. | Can form highly toxic polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) upon incomplete combustion. | In case of accidental fire, the BFR scenario has a higher overall impact due to a higher rate of smoke formation and higher terrestrial ecotoxicity[7]. |
| Overall Impact | Generally lower negative effects on human health and the environment. | Higher contribution to human toxicity, ecotoxicity, and metal depletion impact categories. | Halogen-free flame retardants exhibit a lower environmental impact compared to BFRs[6]. |
Experimental Protocols
Standardized methodologies are essential for generating reliable and comparable environmental impact data. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. Below are summaries of key protocols.
Persistence: Ready Biodegradability (OECD 301)
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms in an aerobic aquatic environment.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from wastewater treatment plant sludge) and incubated for 28 days under aerobic conditions in the dark.[8]
-
Methodology: Biodegradation is monitored by measuring a parameter such as Dissolved Organic Carbon (DOC) removal (Method 301A), CO2 production (Method 301B), or oxygen consumption (Method 301D/F).[9][10][11]
-
Test Duration: 28 days.[8]
-
Controls: A blank control (inoculum only) is run to measure endogenous activity, and a reference compound (e.g., sodium benzoate) is used to verify the viability of the inoculum.[8]
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches 60% of its theoretical CO2 production (ThCO2) or 70% removal of DOC within a 10-day window during the 28-day test period.[8] This indicates the substance is unlikely to persist in the environment.
Bioaccumulation: Bioaccumulation in Fish (OECD 305)
This guideline determines the Bioconcentration Factor (BCF), a measure of a chemical's potential to accumulate in aquatic organisms.
-
Principle: The test consists of two phases: an uptake phase and a depuration (elimination) phase. Fish are exposed to the test substance in water (bioconcentration) or via their diet (biomagnification) under controlled flow-through conditions.[12][13][14]
-
Methodology:
-
Uptake Phase: A group of fish is exposed to the test substance at a constant concentration for a period, typically 28 days.[14] Fish and water samples are taken at regular intervals and analyzed for the substance's concentration.
-
Depuration Phase: The remaining fish are transferred to a clean, substance-free medium. The decline in the substance's concentration in the fish tissue is monitored over time.[15]
-
-
Data Analysis: The BCF is calculated as the ratio of the chemical concentration in the fish (Cf) to the concentration in the water (Cw) at a steady state. Kinetic BCF (BCFK) can also be calculated from the uptake and depuration rate constants.[14]
-
Significance: A high BCF value (e.g., >2000) indicates a high potential for bioaccumulation in the food web.[16]
Acute Toxicity: Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a short exposure period.
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours.[6][17][18]
-
Methodology:
-
A minimum of five concentrations in a geometric series are used.[18]
-
At least seven fish are used per concentration level and for the control group.[18]
-
Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[6][17]
-
The test is conducted under controlled temperature and photoperiod conditions (e.g., 12-16 hours of light).[19]
-
-
Data Analysis: The cumulative mortality at 96 hours is plotted against the test concentrations to determine the LC50 value, typically using probit analysis or other statistical methods.[20] A lower LC50 value indicates higher toxicity.
Visualizing Environmental Assessment and Toxicity Pathways
Diagrams created using Graphviz help to visualize complex processes and relationships, such as experimental workflows and molecular mechanisms of toxicity.
Environmental Risk Assessment Workflow
This diagram illustrates the tiered approach to environmental risk assessment (ERA), a logical framework used to evaluate the potential adverse effects of chemical stressors on the environment.
Caption: A tiered workflow for environmental risk assessment of chemicals.
Key Neurotoxic Pathways of Organophosphate Flame Retardants
This diagram outlines several molecular initiating events and key cellular events associated with the developmental neurotoxicity of organophosphate flame retardants, moving beyond simple acetylcholinesterase inhibition.
Caption: Simplified signaling pathways in PFR-induced neurotoxicity.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. In vitro biotransformation of tris(1,3-dichloro-2-propyl) phosphate and triphenyl phosphate by mouse liver microsomes: Kinetics and key CYP isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polybrominated diphenyl ethers: Residence time in soils receiving biosolids application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Can biotransformation of BDE-209 in lake trout cause bioaccumulation of more toxic, lower-brominated PBDEs (BDE-47, -99) over the long term? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 14. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. fera.co.uk [fera.co.uk]
- 16. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 18. oecd.org [oecd.org]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. eurofins.com.au [eurofins.com.au]
Safety Operating Guide
Proper Disposal of Diammonium Phosphate in a Laboratory Setting
The responsible disposal of diammonium phosphate is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While not classified as a hazardous substance by OSHA, proper handling and disposal procedures must be followed to mitigate any potential risks.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes safety glasses with side shields, gloves, and a lab coat. In situations with a risk of dust generation, respiratory protection may be necessary.[4][5] Work in a well-ventilated area and have an emergency eyewash station and safety shower readily accessible.[1] Diammonium phosphate is incompatible with strong bases, strong oxidizing agents, and strong acids; ensure it does not come into contact with these substances during disposal.[2][4][5][6]
Spill Management
In the event of a spill, prevent the material from entering sewers, storm drains, or natural waterways.[1][4][7] For solid spills, carefully sweep or vacuum the material and place it into a designated and labeled waste container.[1][7][8] Avoid actions that generate dust.[4]
Disposal Procedure
The primary principle for chemical waste disposal is to adhere to all local, regional, and national regulations.[1][3][6] The following steps provide a general framework for the proper disposal of diammonium phosphate.
-
Waste Characterization : Although generally not considered hazardous waste, it is essential to confirm this classification with your institution's Environmental Health and Safety (EH&S) department.[1][2][3][6][8][9]
-
Containerization : Place the diammonium phosphate waste in a chemically compatible, leak-proof container with a secure lid.[10][11][12] The container must be clearly labeled with the chemical name ("Diammonium Phosphate") and any associated hazards.
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[12][13] Ensure the storage area is inspected regularly for any signs of leakage.[10][12]
-
Waste Pickup : Arrange for the disposal of the waste through your institution's licensed hazardous waste contractor.[1][7] Do not dispose of solid diammonium phosphate in the regular trash or down the drain unless explicitly permitted by your local wastewater treatment authority and institutional guidelines.[10] While diammonium phosphate is water-soluble, releasing large quantities into the sewer system can be harmful to the aquatic environment.[2][4]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | (NH₄)₂HPO₄ | [4] |
| Appearance | White crystalline solid | [1] |
| Solubility in Water | 690 g/L (at 20°C) | [3] |
| pH | ~8 (10% solution) | [3] |
| Incompatibilities | Strong bases, strong oxidizing agents, strong acids | [2][4][5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of diammonium phosphate.
References
- 1. gusmerenterprises.com [gusmerenterprises.com]
- 2. innophos.com [innophos.com]
- 3. enartis.com [enartis.com]
- 4. cropnutrition.com [cropnutrition.com]
- 5. redox.com [redox.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. ictulsa.com [ictulsa.com]
- 8. boremco.com [boremco.com]
- 9. Diammonium phosphate [sitem.herts.ac.uk]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
